4,6-Dihydroxy-2-methylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9317. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSGVKFIQZZFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193507 | |
| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-22-5, 40497-30-1 | |
| Record name | 6-Hydroxy-2-methyl-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040497301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1194-22-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dihydroxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-Dihydroxy-2-methylpyrimidine, a key heterocyclic organic compound. It details the chemical and physical properties, outlines established synthesis protocols, and explores its significant role as a versatile precursor in the development of pharmaceutical agents and other commercially important chemical entities. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Chemical and Physical Properties
This compound, also known by its synonyms 2-Methyl-4,6-pyrimidinediol and 2-methyl-4,6-dihydroxypyrimidine, is a pyrimidine (B1678525) derivative with the CAS Number 40497-30-1 . Its fundamental properties are summarized in the table below. The compound typically appears as a white to light beige or pale yellow crystalline powder. It exhibits high thermal stability, with a melting point exceeding 300 °C, and is soluble in sodium hydroxide.
| Property | Value | Reference(s) |
| CAS Number | 40497-30-1 | [1] |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Appearance | White to pale cream or pale pink powder | [2] |
| Melting Point | >300 °C | [1] |
| Solubility | Soluble in sodium hydroxide | [3] |
| Purity | ≥98.5% (Silylated GC) | [2] |
| FTIR | Conforms to structure | [2] |
Synthesis of this compound
The primary synthesis route for this compound involves the condensation of an amidine with a malonic ester derivative under alkaline conditions.
General Experimental Protocol
A widely cited method for the synthesis of this compound is the reaction of acetamidine (B91507) hydrochloride with dimethyl malonate in the presence of sodium methoxide (B1231860).
Materials:
-
Sodium methoxide
-
Dimethyl malonate
-
Acetamidine hydrochloride
-
Hydrochloric acid (4mol/L)
-
Ice
Procedure:
-
Under an ice bath, sodium methoxide is added to methanol with stirring until dissolved.
-
Dimethyl malonate and acetamidine hydrochloride are then added to the solution.
-
The ice bath is removed, and the reaction mixture is warmed to 18-25 °C and stirred for 3-5 hours. The solution will appear as a creamy white mixture.
-
Following the reaction, methanol is removed via reduced pressure distillation.
-
Water is added to dissolve the resulting solid.
-
The pH of the solution is adjusted to 1-2 with 4mol/L hydrochloric acid, leading to the precipitation of a white solid.
-
The mixture is stirred at 0 °C for 3-5 hours to facilitate crystallization.
-
The white solid product, this compound, is collected by suction filtration, washed with ice water and ice-cold methanol, and then dried.
This process is known to produce yields of approximately 86-87%.
Synthesis Workflow Diagram
Caption: Precursor role in Dasatinib synthesis.
Biological Activity and Applications
While this compound is primarily utilized as a chemical intermediate, the broader class of pyrimidine derivatives exhibits a wide range of biological activities. [4]It is important to note that specific biological activity data, such as IC50 or MIC values, for this compound itself are not extensively reported in publicly available literature. Its utility in drug development stems from its role as a scaffold that is further functionalized to create potent and selective bioactive molecules.
Research indicates that this compound is used in the development of antiviral and antibacterial agents, as well as in studies related to enzyme inhibition. [4]The pyrimidine core is a common feature in many therapeutic agents, and derivatives of this compound are investigated for their potential as:
-
Anticancer Agents: As a precursor to Dasatinib, its importance in oncology is well-established. [5]* Antiviral and Antibacterial Agents: The pyrimidine scaffold can be modified to target various enzymes and cellular processes essential for viral and bacterial replication. [4]
Conclusion
This compound is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with established and efficient synthesis protocols, make it a valuable starting material. While direct biological activity is not its primary feature, its role as a key precursor in the synthesis of high-value molecules, most notably the anticancer drug Dasatinib, underscores its importance for researchers and professionals in the field of drug development. Further research into novel derivatives of this compound may lead to the discovery of new therapeutic agents with diverse pharmacological profiles.
References
- 1. 4,6-二羟基-2-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 99% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
Synthesis of 4,6-Dihydroxy-2-methylpyrimidine from Diethyl Malonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,6-dihydroxy-2-methylpyrimidine (B75791), a crucial intermediate in the pharmaceutical and explosives industries. The primary synthetic route detailed herein involves the condensation of diethyl malonate with acetamidine (B91507), a robust and widely utilized method. This document offers detailed experimental protocols, a comparative analysis of reaction conditions, and visual diagrams to elucidate the synthesis workflow.
Introduction
This compound, also known as 2-methyl-4,6-pyrimidinediol, is a heterocyclic compound with significant applications. In the pharmaceutical sector, it serves as a key precursor for the synthesis of various therapeutic agents, including certain anticancer drugs.[1] Its structural features also make it a valuable starting material in the production of high-energy density materials like 1,1-diamino-2,2-dinitroethylene (B1673585) (DADNE, FOX-7), an insensitive explosive.[1][2] The compound is a white to light beige amorphous powder with a melting point exceeding 300°C and a molecular formula of C5H6N2O2.[1]
The most common and economically viable synthesis of this compound involves the condensation reaction between diethyl malonate and acetamidine hydrochloride in an alkaline medium.[1][2] This guide will delve into the specifics of this reaction, providing the necessary data and protocols for its successful implementation in a laboratory setting.
Reaction Scheme and Mechanism
The fundamental reaction for the synthesis of this compound is a cyclocondensation reaction. Diethyl malonate reacts with acetamidine in the presence of a strong base, such as sodium methoxide (B1231860) or sodium ethoxide. The base deprotonates the active methylene (B1212753) group of diethyl malonate, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbon atom of the acetamidine. Subsequent intramolecular cyclization and elimination of ethanol (B145695) lead to the formation of the pyrimidine (B1678525) ring. The final product is typically obtained after acidification of the reaction mixture.
Experimental Protocols
Below are detailed experimental protocols adapted from various studies. These protocols highlight different reaction conditions and scales, providing flexibility for researchers.
Protocol 1: General Laboratory Scale Synthesis
-
Preparation of Sodium Methoxide: In a 1L jacketed glass reactor equipped with a lid and reflux condenser, 25.5 g of sodium metal is reacted with 400 mL of dry methanol (B129727) at 20°C.
-
Condensation Reaction: To the freshly prepared sodium methoxide solution, 50 g of acetamidinium (B1228376) chloride and 81 mL of diethyl malonate are added at room temperature.
-
Reflux: The reaction mixture is stirred under reflux conditions for 3 hours.
-
Isolation of Intermediate Salt: The mixture is then cooled to room temperature, and the solid precipitate is filtered and washed with methanol.
-
Acidification and Product Precipitation: The solid is dissolved in water, and the aqueous solution is acidified to a pH of 2 with concentrated hydrochloric acid at approximately 10°C.
-
Final Product Collection: The resulting precipitate of this compound is filtered, washed with water, and dried.
Protocol 2: Optimized Synthesis with Varied Molar Ratios [2][3]
-
Reaction Setup: In a suitable reaction vessel, dissolve sodium methoxide in methanol to achieve a concentration of 18%.
-
Reagent Addition: Add acetamidinium chloride and diethyl malonate with a DEM/Ace·HCl molar ratio of 1.4.
-
Reaction: Stir the mixture at a controlled temperature for 180 minutes.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., 4mol/L HCl) to a pH of 1-2.[4]
-
Crystallization and Isolation: The mixture is cooled to 0°C and stirred for 3-5 hours to facilitate crystallization. The white solid product is then collected by suction filtration, washed with cold water and ice-cold methanol, and dried.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported syntheses of this compound, allowing for easy comparison of different reaction conditions and their impact on yield.
Table 1: Comparison of Reaction Conditions and Yields
| Diethyl Malonate Derivative | Amidine Salt | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Diethyl malonate | Acetamidinium chloride | Sodium ethoxide | Ethanol | 3 | Reflux | 85 | |
| Diethyl malonate | Acetamidinium chloride | Sodium methoxide | Methanol | 3 | Reflux | 88.5 | [2][3] |
| Dimethyl malonate | Acetamidine hydrochloride | Sodium methoxide | Methanol | 3-5 | 18-25 | 86-87 | [4] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H6N2O2 | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Appearance | White to light beige amorphous powder | [1] |
| Melting Point | >300 °C | [1] |
| Solubility | Soluble in sodium hydroxide | [1] |
| pKa (predicted) | 9.42 ± 0.20 | [1] |
Visualizations
Diagram 1: Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from diethyl malonate.
Caption: General workflow for the synthesis of this compound.
Diagram 2: Logical Relationship of Synthesis Steps
This diagram outlines the logical progression and key stages of the synthesis process.
Caption: Logical steps in the synthesis of this compound.
Conclusion
The synthesis of this compound from diethyl malonate and acetamidine is a well-established and efficient method. By carefully controlling reaction parameters such as the choice of base, solvent, temperature, and reaction time, high yields of the desired product can be consistently achieved. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of chemical synthesis and drug development to produce this valuable intermediate. Further optimization studies can also be beneficial to reduce reaction times and costs, making the process more economical for industrial-scale production.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE | Journal of Science and Technique - Section on Physics and Chemical Engineering [jst.lqdtu.edu.vn]
- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
Tautomeric Forms of 4,6-Dihydroxy-2-methylpyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dihydroxy-2-methylpyrimidine (B75791), a key heterocyclic compound, is a critical intermediate in the synthesis of a variety of biologically active molecules and energetic materials. Its chemical behavior and reactivity are profoundly influenced by its tautomeric equilibrium. This technical guide provides a comprehensive analysis of the potential tautomeric forms of this compound, detailing the theoretical framework of its keto-enol and zwitterionic equilibria. While specific experimental quantitative data for this molecule is sparse in publicly available literature, this document extrapolates from established principles of pyrimidine (B1678525) chemistry and studies on analogous compounds. Standardized experimental protocols for the characterization of these tautomers using nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and computational chemistry are presented. This guide is intended to be a foundational resource for researchers engaged in the study and application of this compound in medicinal chemistry, drug development, and materials science.
Introduction
Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and molecular biology. The tautomeric state of these molecules is of paramount importance as it dictates their physicochemical properties, including solubility, lipophilicity, hydrogen bonding capacity, and, consequently, their biological activity and interactions with molecular targets. This compound (CAS 40497-30-1) is a versatile precursor in the synthesis of pharmaceuticals, such as certain anticancer agents, and is also used in the production of high-energy density materials.[1] Its utility stems from the reactivity of its dihydroxy-pyrimidine core, which is governed by a complex tautomeric landscape. Understanding the predominant tautomeric forms and their relative stabilities in different environments is crucial for rational drug design, synthesis optimization, and predicting the behavior of its derivatives.
Tautomeric Forms of this compound
This compound can exist in several tautomeric forms due to the migration of protons between the oxygen and nitrogen atoms of the pyrimidine ring. The primary tautomers include the dienol, keto-enol, diketo, and zwitterionic forms. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.
-
Dienol form (A): this compound
-
Keto-enol form (B): 6-Hydroxy-2-methylpyrimidin-4(3H)-one
-
Diketo form (C): 2-Methylpyrimidine-4,6(1H,5H)-dione
-
Zwitterionic forms (D, E): These forms arise from internal acid-base chemistry.
The relative stability of these tautomers is a key determinant of the molecule's overall properties. Generally, in aqueous solutions and polar solvents, the keto and zwitterionic forms of hydroxypyrimidines are favored over the enol forms.
Caption: Tautomeric equilibria of this compound.
Quantitative Analysis of Tautomeric Equilibrium (Illustrative)
Due to the limited availability of specific experimental data for this compound in the literature, the following tables present hypothetical quantitative data derived from computational studies on analogous pyrimidine systems. This data is for illustrative purposes to demonstrate expected trends and how results from such studies would be presented.
Table 1: Calculated Relative Energies and Gibbs Free Energies of Tautomers in Different Solvents (Hypothetical Data)
| Tautomer | Solvent | Computational Method | Basis Set | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| Dienol (A) | Gas Phase | DFT (B3LYP) | 6-311++G(d,p) | +5.8 | +6.2 |
| Keto-enol (B) | Gas Phase | DFT (B3LYP) | 6-311++G(d,p) | 0.0 (Reference) | 0.0 (Reference) |
| Diketo (C) | Gas Phase | DFT (B3LYP) | 6-311++G(d,p) | +2.1 | +1.8 |
| Dienol (A) | Water (PCM) | DFT (B3LYP) | 6-311++G(d,p) | +7.5 | +7.9 |
| Keto-enol (B) | Water (PCM) | DFT (B3LYP) | 6-311++G(d,p) | 0.0 (Reference) | 0.0 (Reference) |
| Diketo (C) | Water (PCM) | DFT (B3LYP) | 6-311++G(d,p) | -1.5 | -1.9 |
Table 2: Estimated Tautomer Population Percentages at 298.15 K (Hypothetical Data)
| Tautomer | Gas Phase (%) | Water (%) |
| Dienol (A) | < 1 | < 1 |
| Keto-enol (B) | 96 | 4 |
| Diketo (C) | 4 | 96 |
Experimental Protocols for Tautomer Analysis
The following are detailed methodologies for key experiments used in the study of tautomerism in dihydroxypyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution.
Objective: To determine the tautomeric equilibrium of this compound in different solvents.
Instrumentation:
-
A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Prepare solutions of this compound (approximately 10-20 mg/mL) in various deuterated solvents (e.g., DMSO-d6, D2O, CDCl3).
-
Ensure complete dissolution. Gentle heating or sonication may be applied if necessary.
Data Acquisition:
-
¹H NMR:
-
Acquire standard ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Typical parameters: 30° pulse, 1-2 second relaxation delay, 16-32 scans.
-
The chemical shifts of the C5-H and any N-H or O-H protons will be indicative of the tautomeric form.
-
-
¹³C NMR:
-
Acquire proton-decoupled ¹³C NMR spectra.
-
The chemical shifts of the carbonyl carbons (C4 and C6) are particularly diagnostic, appearing in the range of 150-170 ppm for keto forms, while carbons bonded to hydroxyl groups in enol forms will be further downfield.
-
-
Variable Temperature (VT) NMR:
-
Acquire ¹H NMR spectra over a range of temperatures to investigate the thermodynamics of the tautomeric equilibrium.
-
Data Analysis:
-
Identify the signals corresponding to each tautomer.
-
Integrate the signals of the C5-H proton for each tautomer to determine their relative populations.
-
The equilibrium constant (Keq) can be calculated from the ratio of the integrals.
-
For VT-NMR, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers will exhibit distinct absorption maxima (λmax).
Objective: To monitor the tautomeric equilibrium of this compound as a function of solvent polarity and pH.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, water).
-
Prepare a series of dilutions in different solvents (e.g., hexane, acetonitrile, water) to assess the effect of solvent polarity.
-
For pH studies, prepare a series of buffered solutions across a range of pH values.
Data Acquisition:
-
Record the UV-Vis spectrum of each solution over a wavelength range of approximately 200-400 nm.
-
Use quartz cuvettes with a 1 cm path length.
-
Use the pure solvent or buffer as a blank.
Data Analysis:
-
Identify the λmax for each tautomer. Keto forms typically have a λmax at longer wavelengths than enol forms.
-
Changes in the position and intensity of the absorption bands with solvent or pH indicate a shift in the tautomeric equilibrium.
-
Isosbestic points in the spectra suggest a two-component equilibrium.
Computational Chemistry
Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of tautomers.
Objective: To calculate the relative energies and thermodynamic properties of the tautomers of this compound.
Caption: A typical DFT-based computational workflow for analyzing tautomeric stability.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Level of Theory: A hybrid functional such as B3LYP is a common choice.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is generally adequate.
-
Solvent Effects: The Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) should be used to simulate the influence of different solvents.
-
Thermodynamic Properties: Calculate the Gibbs free energy (G) to determine the relative stability of tautomers at a given temperature.
Synthetic Utility and Logical Workflow
The primary application of this compound is as a synthetic intermediate. A crucial transformation is its conversion to 4,6-dichloro-2-methylpyrimidine, a versatile building block for the synthesis of various pharmaceuticals, including kinase inhibitors.[2] This highlights the importance of understanding the reactivity of the tautomeric forms, as the hydroxyl groups must be in the enol form to be susceptible to chlorination.
Caption: Synthetic workflow from this compound to biologically active compounds.
Conclusion
This compound exists in a complex equilibrium of tautomeric forms, which is critical to its chemical properties and synthetic applications. While specific quantitative data on its tautomeric distribution remains an area for further experimental investigation, this guide provides a robust framework for its study based on established principles and methodologies applied to analogous pyrimidine systems. The detailed experimental protocols and computational workflows presented herein offer a clear path for researchers to elucidate the tautomeric landscape of this important molecule, thereby enabling more effective utilization in drug discovery and materials science.
References
Spectroscopic Profile of 4,6-Dihydroxy-2-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4,6-dihydroxy-2-methylpyrimidine (B75791), a key intermediate in the synthesis of various pharmaceutical compounds and energetic materials. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to assist in the characterization and quality control of this compound.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the following tables. It is important to note that this compound can exist in different tautomeric forms, which may influence the observed spectral characteristics. The data presented here corresponds to the most commonly reported form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.8 | br s | 2H | OH/NH (exchangeable) |
| ~5.1 | s | 1H | C5-H |
| ~2.2 | s | 3H | C2-CH₃ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C4/C6 |
| ~158 | C2 |
| ~85 | C5 |
| ~20 | C2-CH₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Broad | O-H and N-H stretching |
| ~1680 | Strong | C=O stretching (keto tautomer) |
| ~1620 | Medium | C=N stretching |
| ~1550 | Medium | C=C stretching |
| ~1450 | Medium | CH₃ bending |
Sample Preparation: KBr pellet
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 126 | 100 | [M]⁺ (Molecular Ion) |
| 84 | ~40 | [M - C₂H₂O]⁺ |
| 57 | ~60 | [C₃H₅O]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8223.685 Hz
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038.461 Hz
-
-
Data Processing: The spectra were processed using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet.
-
Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Analysis: The spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A solid probe was used to introduce the sample directly into the ion source.
-
Instrumentation: Mass spectra were obtained using a Thermo Scientific GC-MS/MS (TSQ 9000) system with electron ionization (EI).
-
Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis: The mass spectrum was analyzed to determine the molecular ion peak and the fragmentation pattern of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Solubility and Stability of 4,6-Dihydroxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dihydroxy-2-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its application in drug development and other fields. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of quantitative data in public literature, this guide focuses on providing detailed experimental protocols for determining these critical parameters. The presented methodologies are based on established practices for the analysis of pyrimidine (B1678525) derivatives and active pharmaceutical ingredients.
Introduction
This compound, a derivative of the pyrimidine core structure, serves as a versatile building block in organic synthesis. Its structural features, including the hydroxyl and methyl groups, influence its chemical reactivity, potential for biological activity, and physicochemical properties. The solubility of this compound in various solvent systems is a critical factor for its formulation, purification, and use in biological assays. Similarly, its stability under different environmental conditions, such as pH, temperature, and light, dictates its shelf-life, storage requirements, and potential degradation pathways. This guide aims to equip researchers with the necessary information and methodologies to thoroughly characterize the solubility and stability of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | |
| Molecular Weight | 126.11 g/mol | |
| Appearance | White to pale cream or pale pink powder | [1] |
| Melting Point | >300 °C | |
| Assay | 97% |
Solubility Profile
Qualitative Solubility
Experimental Protocol for Thermodynamic Solubility Determination
To obtain quantitative solubility data, a thermodynamic solubility assay is recommended. This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in a sealed, inert vial. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining undissolved solid.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample using the analytical method to determine the concentration of dissolved this compound.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of this compound.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application. Stability studies are essential to identify potential degradation products and establish appropriate storage conditions.
pH-Dependent Stability
The stability of this compound can be influenced by the pH of the solution. A study on its basicity and protonation in highly acidic media (0.1–99.5% H₂SO₄) indicates that the compound undergoes protonation[5][6]. In aqueous solutions, dimerization can occur, although this process is suppressed in acidic environments[5].
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and establish the degradation pathways of a compound under various stress conditions.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.
-
Diagram 2: Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.
Recommended HPLC Parameters (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10-20 µL |
Method Validation:
The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Signaling Pathways and Logical Relationships
Currently, there is no specific information in the public domain detailing the involvement of this compound in specific signaling pathways. Its primary role described in the literature is that of a chemical precursor for the synthesis of other molecules.
Diagram 3: Logical Relationship of Physicochemical Properties to Drug Development
Caption: Relationship between solubility, stability, and key stages of drug development.
Conclusion
This technical guide has summarized the currently available information on the solubility and stability of this compound and has provided detailed experimental protocols for their determination. While quantitative data is sparse, the methodologies outlined herein will enable researchers to generate the necessary data to support their research and development activities. A thorough characterization of these fundamental properties is essential for the successful application of this compound in drug discovery and other scientific endeavors.
References
- 1. This compound, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 2. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 40497-30-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Nuances of 4,6-Dihydroxy-2-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the structural characteristics of 4,6-dihydroxy-2-methylpyrimidine (B75791), a key heterocyclic compound with applications in pharmaceutical synthesis. While a definitive, publicly available crystal structure remains to be elucidated, this document provides a comprehensive overview of its synthesis, physicochemical properties, and the anticipated structural features based on related pyrimidine (B1678525) derivatives. Furthermore, it outlines the standard experimental protocol for determining the crystal structure of such organic compounds using single-crystal X-ray diffraction. A critical aspect of its structure, the potential for tautomerism, is also discussed and visualized.
Introduction
This compound, also known as 2-methyl-4,6-pyrimidinediol, is a pyrimidine derivative that serves as a versatile building block in organic synthesis.[1][2] Its utility as a precursor in the preparation of various biologically active molecules underscores the importance of a thorough understanding of its three-dimensional structure.[1] The precise arrangement of atoms in the crystalline state governs its physical and chemical properties, including solubility, stability, and reactivity, which are critical parameters in drug development and manufacturing.
This guide consolidates the available information on this compound and provides a framework for its structural analysis.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | [3][4] |
| Molecular Weight | 126.11 g/mol | [3][4] |
| Appearance | White to pale cream or pale pink powder | |
| Melting Point | >300 °C | [4] |
| Solubility | Soluble in sodium hydroxide | [5] |
| CAS Number | 40497-30-1 | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of an amidine with a malonic ester derivative. A common method involves the reaction of acetamidine (B91507) hydrochloride with diethyl malonate in the presence of a base, such as sodium ethoxide. The general synthetic route is a well-established method for the formation of the pyrimidine ring.
The logical workflow for the synthesis is depicted in the following diagram:
Crystal Structure Analysis
As of the date of this publication, a detailed single-crystal X-ray diffraction study providing the unit cell parameters, space group, and atomic coordinates for this compound is not publicly available. However, the crystal structures of closely related pyrimidine derivatives have been determined, suggesting that single-crystal X-ray diffraction is the definitive method for elucidating its solid-state structure.[6][7]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of an organic compound like this compound follows a standardized workflow. The primary steps are outlined below and illustrated in the accompanying diagram.
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, cooling of a saturated solution, or vapor diffusion. The choice of solvent is critical.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the final, accurate crystal structure.
Tautomerism in this compound
A significant structural feature of 4,6-dihydroxypyrimidines is the potential for tautomerism. The "dihydroxy" form can exist in equilibrium with keto-enol and diketo tautomers. The predominant tautomer in the solid state is influenced by intermolecular interactions, particularly hydrogen bonding. Studies on the related compound 4,6-dihydroxypyrimidine (B14393) have shown the existence of different tautomeric forms in the crystalline state.[6][7] It is highly probable that this compound also exhibits this phenomenon.
The potential tautomeric equilibria are illustrated below:
The determination of the dominant tautomer in the crystal lattice is a key outcome of a single-crystal X-ray diffraction study.
Conclusion
While the definitive crystal structure of this compound awaits experimental elucidation and public disclosure, this guide provides a robust foundation for researchers and drug development professionals. The synthesis is well-established, and the methodology for crystal structure determination is clear. The potential for tautomerism is a critical structural aspect that will be resolved upon successful crystallographic analysis. The information presented herein is intended to facilitate further research and application of this important synthetic intermediate.
References
- 1. This compound | 40497-30-1 | Benchchem [benchchem.com]
- 2. This compound | 40497-30-1 | D-3570 [biosynth.com]
- 3. This compound | C5H6N2O2 | CID 222672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-二羟基-2-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Keto-Enol Tautomerism in 2-Substituted 4,6-Dihydroxypyrimidines: A Technical Guide for Drug Development Professionals
An in-depth exploration of the tautomeric landscape of 2-substituted 4,6-dihydroxypyrimidines, including key quantitative data, detailed experimental protocols, and visual workflows to guide researchers in medicinal chemistry and drug development.
The intricate balance of keto-enol tautomerism in 2-substituted 4,6-dihydroxypyrimidines plays a pivotal role in their chemical behavior, influencing their synthesis, reactivity, and, most critically, their biological activity. Understanding and predicting the predominant tautomeric form under various conditions is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the tautomeric equilibria in this class of compounds, supported by available quantitative data, detailed experimental methodologies, and illustrative diagrams.
The Tautomeric Landscape: A Dynamic Equilibrium
2-Substituted 4,6-dihydroxypyrimidines can exist in several tautomeric forms, primarily through keto-enol tautomerization at the 4- and 6-positions of the pyrimidine (B1678525) ring. The principal equilibrium involves the diketo, keto-enol, and dienol forms. Generally, in solution, the diketo form is the predominant species. This preference is influenced by factors such as the nature of the substituent at the 2-position, the solvent polarity, and the pH of the medium.
dot
Caption: Tautomeric equilibrium in 2-substituted 4,6-dihydroxypyrimidines.
Quantitative Analysis of Tautomeric Equilibrium
Table 1: Experimentally Determined Predominant Tautomeric Forms of 2-Substituted 4,6-Dihydroxypyrimidines in Solution
| 2-Substituent | Solvent(s) | Predominant Tautomeric Form | Method | Reference |
| -H | DMSO, Water | Diketo | 1H NMR, UV-Vis | [1] |
| -CH3 | Water, H2SO4 solutions | Diketo | UV-Vis | [1] |
| -CH2CH3 | Water, H2SO4 solutions | Diketo | UV-Vis | [1] |
| -NH2 | DMSO | Diketo | 1H NMR | [2] |
Table 2: Computationally Predicted Tautomeric Equilibrium Data for 4,6-Dihydroxypyrimidine (B14393)
| Tautomeric Form | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water | Method | Reference |
| Diketo | 0.00 | 0.00 | DFT | [3] |
| Keto-enol | +4.3 | +1.2 | DFT | [3] |
| Dienol | +10.5 | +5.8 | DFT | [3] |
Note: The diketo form is considered the reference with a relative energy of 0.00 kcal/mol.
Experimental Protocols for Tautomer Analysis
The determination of tautomeric equilibria relies on a combination of spectroscopic and computational methods. Below are detailed protocols for the key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, as the different tautomers often exhibit distinct chemical shifts.
Protocol for 1H and 13C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the 2-substituted 4,6-dihydroxypyrimidine in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a concentration of 5-10 mg/mL.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (400 MHz or higher) equipped with a variable temperature unit.
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Acquire a quantitative 13C NMR spectrum with proton decoupling. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbons of interest.
-
-
Data Analysis:
-
Identify the characteristic signals for each tautomer. For instance, in the 13C NMR spectrum, the diketo form will show a signal for the C=O group, while the enol form will have a signal for the C-OH group at a different chemical shift.
-
Integrate the non-overlapping signals corresponding to each tautomer.
-
Calculate the molar ratio of the tautomers from the integral ratios. The tautomeric equilibrium constant (KT) can be calculated as the ratio of the concentration of the enol form to the keto form.
-
dot
References
An In-depth Technical Guide to the Basicity and pKa of 4,6-Dihydroxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basicity and pKa of 4,6-dihydroxy-2-methylpyrimidine (B75791), a pyrimidine (B1678525) derivative of significant interest in medicinal chemistry and as a synthetic precursor. This document outlines the key physicochemical properties, experimental protocols for their determination, and the potential biological significance of this compound's ionization state, particularly in the context of enzymatic inhibition and anticancer research.
Core Concepts: Basicity and Tautomerism
This compound, also known as 6-hydroxy-2-methylpyrimidin-4(3H)-one, is an amphoteric molecule exhibiting prototropic tautomerism. This means it can exist in various isomeric forms that differ in the location of a proton, significantly influencing its acid-base properties. The primary tautomeric and zwitterionic forms play a crucial role in its protonation behavior. The presence of the electron-donating methyl group at the 2-position increases the basicity of the pyrimidine ring compared to its unsubstituted counterpart, 4,6-dihydroxypyrimidine.
In an acidic medium, this compound undergoes two distinct protonation stages. The initial protonation is believed to occur at a pyridine (B92270) nitrogen atom of the zwitterionic form, followed by a second protonation at a carbonyl oxygen at a higher acid concentration.
Quantitative Analysis of Basicity and pKa
The acid-base properties of this compound have been experimentally determined, revealing its capacity to accept two protons. The basicity constants (pKb) are experimentally determined, from which the acid dissociation constants (pKa) of the conjugate acids are calculated using the relationship pKa + pKb = 14 (in aqueous solution).
Below is a summary of the experimentally determined basicity and calculated pKa values for the two protonation steps of this compound. For comparison, data for the related compound, 4,6-dihydroxypyrimidine, is also included.
| Compound | Protonation Step | pKb1 (Basicity Constant) | pKa1 (Conjugate Acid) | pKb2 (Basicity Constant) | pKa2 (Conjugate Acid) |
| This compound | First | -1.13 ± 0.04 | 15.13 ± 0.04 | -5.73 ± 0.23 | 19.73 ± 0.23 |
| 4,6-Dihydroxypyrimidine | First | -1.13 ± 0.04 | 15.13 ± 0.04 | -6.50 ± 0.21 | 20.50 ± 0.21 |
Note: The pKa values are calculated for the conjugate acids formed upon protonation.
Additionally, a predicted pKa value for this compound has been reported as 9.42 ± 0.20, which likely corresponds to the deprotonation of one of the hydroxyl groups under basic conditions.
Experimental Protocol: Determination of pKb by UV-Vis Spectrophotometry
The determination of the basicity constants for this compound is typically performed using UV-Vis spectrophotometric titration in a strong acid medium, such as sulfuric acid. This method relies on the principle that the electronic absorption spectra of the neutral, monoprotonated, and diprotonated species of the molecule are distinct.
Methodology:
-
Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a buffered solution). A series of sulfuric acid solutions of varying concentrations (e.g., 0.1% to 99.5%) are also prepared to create a range of acidic environments.
-
Spectrophotometric Measurements: A small aliquot of the stock solution of the pyrimidine derivative is added to each of the sulfuric acid solutions. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: The changes in absorbance at a specific wavelength, where the spectral differences between the different protonated forms are maximal, are plotted against the acidity function (H₀) of the sulfuric acid solutions.
-
Calculation of pKb: The pKb values are then calculated from the resulting titration curve using appropriate mathematical models, such as the Yates−McClelland equation. This analysis identifies the acidity at which half of the molecules are in the protonated form for each protonation step.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for pKb determination using UV-Vis spectrophotometry.
Tautomerism and Ionization States
The tautomeric equilibrium of this compound is a critical factor in its basicity. The molecule can exist in di-keto, keto-enol, and di-enol forms, as well as zwitterionic states. The following diagram illustrates the key tautomeric forms and the two-step protonation process.
Caption: Tautomeric forms and stepwise protonation of the compound.
Biological Relevance and Signaling Pathways
Pyrimidine derivatives are fundamental components of numerous biologically active molecules. This compound serves as a key precursor in the synthesis of various pharmaceuticals, including potential anticancer agents.[1] Its biological effects are often linked to the inhibition of enzymes involved in critical metabolic pathways.
One such significant pathway is the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells. A key rate-limiting enzyme in this pathway is dihydroorotate dehydrogenase (DHODH) . By acting as a structural scaffold for DHODH inhibitors, derivatives of this compound can play a role in anticancer therapy.
The inhibition of DHODH leads to a cascade of downstream effects that can suppress tumor growth and enhance anti-tumor immunity. The proposed signaling pathway is as follows:
-
DHODH Inhibition: A derivative of this compound binds to and inhibits the DHODH enzyme.
-
Pyrimidine Depletion: This leads to a depletion of the intracellular pyrimidine pool, which is necessary for DNA and RNA synthesis, thereby arresting cell proliferation.
-
Mitochondrial ROS Production: DHODH is linked to the mitochondrial electron transport chain. Its inhibition can lead to an increase in mitochondrial reactive oxygen species (ROS).
-
STING Pathway Activation: The accumulation of ROS can cause cellular stress and DNA damage, leading to the activation of the cGAS-STING (stimulator of interferon genes) signaling pathway.
-
Pyroptosis and Immune Response: Activation of the STING pathway can induce an inflammatory form of programmed cell death called pyroptosis and promote an innate immune response, including the enhancement of natural killer (NK) cell-dependent tumor immunotherapy.
The following diagram illustrates this proposed signaling pathway.
Caption: Signaling cascade following DHODH inhibition.
Conclusion
This compound is a basic heterocyclic compound with two distinct protonation sites, a property that is influenced by its tautomeric nature and the presence of a methyl substituent. The quantitative understanding of its pKa values is crucial for predicting its behavior in biological systems and for the rational design of derivatives with specific therapeutic applications. Its role as a scaffold for DHODH inhibitors highlights its potential in the development of novel anticancer therapies by targeting the pyrimidine synthesis pathway and modulating the tumor immune microenvironment. This guide provides the foundational knowledge for researchers and drug development professionals working with this versatile molecule.
References
Thermochemical Properties of 4,6-Dihydroxy-2-methylpyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of 4,6-dihydroxy-2-methylpyrimidine (B75791) (CAS 40497-30-1), a critical intermediate in the synthesis of pharmaceuticals and the insensitive high explosive, 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7).[1][2] Due to a lack of readily available experimental data in the public domain, this document focuses on the established methodologies for determining these essential properties. It outlines detailed experimental and computational protocols for researchers to accurately characterize the molecule's thermodynamic profile.
Physicochemical and Structural Data
This compound, also known as 2-methyl-4,6-pyrimidinediol, is a heterocyclic organic compound.[1][3] Its fundamental properties are summarized in Table 1. The molecule exhibits keto-enol tautomerism, existing as an equilibrium between the dihydroxy form and its more stable dioxo (or keto-enol) tautomers, such as 6-hydroxy-2-methylpyrimidine-4(3H)-one.[4][5] This tautomerism is a critical consideration for any thermochemical analysis, as the measured properties will reflect the equilibrium mixture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O₂ | [1][5] |
| Molecular Weight | 126.11 g/mol | [1][5] |
| Appearance | White to light beige/brown powder | [1][6] |
| Melting Point | >300 °C (lit.); 360 °C | [1][6][7] |
| Solubility | Soluble in sodium hydroxide | [1][8] |
| IUPAC Name | 4-hydroxy-2-methyl-1H-pyrimidin-6-one | [5] |
An important structural aspect of dihydroxypyrimidines is their ability to exist in multiple tautomeric forms.[4] The equilibrium between these forms influences the compound's stability and reactivity.
Caption: Tautomeric equilibrium of this compound.
Thermochemical Data
Precise experimental thermochemical data for this compound are not extensively reported in the literature. Table 2 serves as a template for the key thermochemical properties that can be determined using the experimental and computational protocols outlined in the subsequent sections. For reference, the properties of closely related pyrimidine (B1678525) derivatives would provide the closest estimates.
Table 2: Core Thermochemical Properties of this compound (Template for Experimental/Computational Data)
| Property | Symbol | Value (kJ·mol⁻¹) | Method |
| Standard Enthalpy of Formation | ΔfH° | Data not available | Bomb Calorimetry / G4(MP2) |
| Standard Gibbs Free Energy of Formation | ΔfG° | Data not available | From ΔfH° and S° / G4(MP2) |
| Standard Molar Entropy | S° | Data not available | Adiabatic Calorimetry / DFT |
| Molar Heat Capacity (constant pressure) | Cp | Data not available | Adiabatic Calorimetry / DFT |
Experimental Protocols for Thermochemical Characterization
The following sections describe standardized experimental procedures for determining the core thermochemical properties of solid organic compounds like this compound.
Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is most accurately determined by first measuring the standard internal energy of combustion (ΔcU°) using a constant-volume bomb calorimeter.[9][10]
Methodology:
-
Sample Preparation: A sample of this compound (typically 0.8 - 1.0 g) is accurately weighed and pressed into a pellet to ensure complete combustion.[11]
-
Bomb Assembly: The pellet is placed in a crucible within the calorimeter's pressure vessel ("bomb"). A fuse wire of known length and combustion energy is attached to the electrodes, making contact with the sample. 1 mL of deionized water is added to the bomb to ensure all water formed during combustion is in the liquid state.[9]
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[9][12]
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water (e.g., 2000 g) in the calorimeter bucket. The assembly is placed within an insulating jacket to approximate adiabatic conditions.[12]
-
Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every 30 seconds) for a period before ignition to establish a baseline drift.
-
Ignition and Data Collection: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at short intervals as it rises, and continues to be recorded until it reaches a maximum and begins to cool, establishing a post-combustion drift.[11]
-
Corrections and Analysis: The raw temperature change is corrected for heat exchange with the surroundings. Corrections are also applied for the energy of fuse wire combustion and the formation of nitric acid from residual nitrogen.[9][10]
-
Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.[10]
-
Calculation:
-
The internal energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the calorimeter's heat capacity.
-
The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation: ΔcH° = ΔcU° + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the combustion reaction.
-
Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, applying the known standard enthalpies of formation for CO₂(g) and H₂O(l).
-
Heat Capacity and Entropy via Adiabatic Calorimetry
Adiabatic calorimetry is the preferred method for accurately measuring the heat capacity (Cp) of a solid as a function of temperature. From this data, the standard molar entropy (S°) can be derived.
Methodology:
-
Sample Preparation: A precisely weighed sample of powdered this compound is placed into a sample cell of the adiabatic calorimeter.
-
Calorimeter Setup: The sample cell is placed within a series of adiabatic shields. The system is evacuated, and a small amount of helium gas may be introduced to the cell to improve thermal conductivity.[13]
-
Measurement Principle: The experiment proceeds in a series of heating and equilibration steps. A measured quantity of electrical energy (Q) is supplied to the sample, causing a small temperature increase (ΔT). During this heating period, the surrounding adiabatic shields are heated concurrently to maintain a near-zero temperature difference between the cell and its surroundings, minimizing heat loss.[14]
-
Data Acquisition: The system is allowed to reach thermal equilibrium after each heating pulse, and the final temperature is recorded. The process is repeated over the desired temperature range (e.g., from near absolute zero to above standard temperature).
-
Calculation of Heat Capacity: The heat capacity at each temperature point is calculated as Cp = Q/ΔT, after subtracting the heat capacity of the empty sample cell (determined in a separate experiment).
-
Calculation of Entropy: The standard molar entropy at a temperature T (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to T, according to the third law of thermodynamics:
-
S(T) = ∫[0 to T] (Cp/T') dT'
-
Data from very low temperatures (e.g., <15 K) are typically extrapolated to 0 K using the Debye T³ law.
-
Computational Protocol for Thermochemical Properties
In the absence of experimental data, high-level quantum chemical calculations provide reliable estimates of thermochemical properties. Composite methods like Gaussian-4 (G4) or G4(MP2) theory are designed to achieve chemical accuracy (typically within ~1 kcal/mol or ~4 kJ/mol).[15][16]
Proposed Methodology: G4(MP2) Theory
The G4(MP2) method is a cost-effective variant of G4 theory that involves a series of calculations to approximate a high-level energy result.[15]
-
Geometry Optimization and Frequencies: The molecular geometry of the most stable tautomer of this compound is optimized, and vibrational frequencies are calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set.[16]
-
Zero-Point Energy (ZPE): The unscaled vibrational frequencies from the previous step are used to compute the zero-point vibrational energy.
-
Energy Corrections: A series of single-point energy calculations are performed at higher levels of theory (e.g., CCSD(T) and MP2) with various basis sets. These calculations correct for deficiencies in the initial DFT calculation, basis set incompleteness, and higher-order electron correlation effects.[15]
-
Higher-Level Correction (HLC): An empirical correction term is added, which depends on the number of valence electrons, to compensate for remaining systematic errors.
-
Enthalpy of Formation Calculation: The total G4(MP2) energy at 0 K is used in an atomization scheme. The calculated atomization energy is combined with the known experimental enthalpies of formation of the constituent atoms (C, H, N, O) to yield the standard enthalpy of formation (ΔfH°₂₉₈) of the molecule.
-
Gibbs Free Energy and Entropy: The vibrational frequencies from the DFT calculation are used within the standard rigid-rotor/harmonic-oscillator statistical mechanics framework to calculate the thermal corrections to enthalpy and the total entropy (S°). The Gibbs free energy of formation (ΔfG°) can then be calculated from ΔfH° and S°.
Key Chemical Pathways
This compound is a key precursor in several multi-step syntheses. Its primary role in materials science is its use in the production of the insensitive explosive FOX-7.
Caption: Synthesis of FOX-7 from this compound.[17][18]
References
- 1. nbinno.com [nbinno.com]
- 2. tsijournals.com [tsijournals.com]
- 3. This compound | 40497-30-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C5H6N2O2 | CID 222672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound(40497-30-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. This compound | 40497-30-1 [chemicalbook.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. biopchem.education [biopchem.education]
- 11. homepages.gac.edu [homepages.gac.edu]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. researchgate.net [researchgate.net]
- 14. Heat Exchange in Adiabatic Calorimeters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Group of Prof. Hendrik Zipse | G4(MP2) theory - saving some time over G4 [zipse.cup.uni-muenchen.de]
- 16. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4,6-Dihydroxy-2-methylpyrimidine: Discovery, Synthesis, and Applications
This technical guide provides a comprehensive overview of 4,6-dihydroxy-2-methylpyrimidine (B75791), a pivotal intermediate in the pharmaceutical and chemical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, detailed synthetic protocols, physicochemical properties, and its role in the synthesis of notable compounds.
Introduction and Historical Context
The systematic exploration of pyrimidines commenced in 1884 with the pioneering work of Adolf Pinner, who first synthesized pyrimidine (B1678525) derivatives by condensing ethyl acetoacetate (B1235776) with amidines.[1] This foundational work, known as the Pinner pyrimidine synthesis, laid the groundwork for the synthesis of a vast array of substituted pyrimidines, including this compound.[2][3][4] This compound, a pyrimidine derivative with hydroxyl groups at the 4 and 6 positions and a methyl group at the 2 position, has since become a crucial building block in organic synthesis.[5] Its primary significance lies in its role as a key precursor in the manufacture of the anticancer drug Dasatinib and the insensitive high explosive, 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7).[2][3][6]
Physicochemical and Spectroscopic Data
This compound exists as a white to light beige crystalline solid.[2] It exhibits tautomerism, existing in equilibrium between the dihydroxy form and its keto-enol and diketo forms.[7] A summary of its key physicochemical and spectroscopic properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆N₂O₂ | |
| Molecular Weight | 126.11 g/mol | |
| Melting Point | >300 °C | |
| pKa | 9.42 ± 0.20 (Predicted) | [2] |
| Appearance | White to bright light brown powder | [8] |
| Solubility | Soluble in sodium hydroxide | [8] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Signals are strongly shifted to a weak field in concentrated H₂SO₄ compared to DMSO-d₆. For the methyl group, the shift difference (ΔδH) is +1.17 ppm. | [7] |
| ¹³C NMR | Spectra available for viewing. | [9] |
| IR (Infrared) | In the solid state, IR spectroscopy suggests the presence of lactam-lactim and dilactam forms. Spectra available for viewing. | [7][10] |
| UV-Vis | In acidic media (0.1–99.5% H₂SO₄), the compound exhibits two protonation stages. Intense absorption maxima are observed at 200–204 nm and 252–254 nm. | [7] |
Synthesis of this compound
The primary route for the synthesis of this compound is a modification of the Pinner pyrimidine synthesis. This involves the base-catalyzed condensation of an acetamidine (B91507) salt with a malonic ester.[3]
General Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are consolidated from various optimized procedures.
Protocol 1: Synthesis using Sodium Methoxide (B1231860) and Dimethyl Malonate [5]
-
Preparation of Sodium Methoxide: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 3960 mL of methanol (B129727). Under an ice bath, add 608.8 g (11.25 mol) of sodium methoxide while stirring.
-
Condensation Reaction: To the sodium methoxide solution, add 330 g (2.5 mol) of dimethyl malonate and 472.5 g (5 mol) of acetamidine hydrochloride.
-
Reaction Execution: Remove the ice bath and warm the mixture to 18-25 °C. Stir the reaction for 5 hours. The solution will appear creamy white.
-
Work-up: After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C). Add 50 mL of water to dissolve the residue.
-
Precipitation: Adjust the pH to 1-2 with 4 mol/L hydrochloric acid. A white solid will precipitate.
-
Isolation and Purification: Stir the mixture at 0 °C for 5 hours to complete crystallization. Filter the solid by suction, wash successively with ice-cold water and 0-5 °C ice-cold methanol. Dry the product to obtain white solid this compound. The reported yield is approximately 86%.[5]
Reaction Mechanisms and Logical Workflows
Mechanism of the Pinner Pyrimidine Synthesis
The synthesis of this compound proceeds via the Pinner pyrimidine synthesis mechanism. The key steps involve the initial formation of an enolate from the malonic ester, followed by nucleophilic attack on the amidine, and subsequent cyclization and dehydration.
Caption: Mechanism of the Pinner synthesis for this compound.
Role as a Key Synthetic Intermediate
This compound is a critical precursor for several important molecules. Its conversion often involves an initial chlorination step to form 4,6-dichloro-2-methylpyrimidine, which is then further functionalized.
Caption: Synthetic utility of this compound.
Conclusion
This compound, a compound with a rich history rooted in the foundational work of Pinner, continues to be of significant interest in modern organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable intermediate for the production of high-value compounds. This guide has provided a detailed overview of its discovery, synthesis, and applications, offering valuable insights for professionals in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FOX-7 - Sciencemadness Wiki [sciencemadness.org]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. vixra.org [vixra.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound [bayvillechemical.net]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound(40497-30-1) IR2 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: The Role of 4,6-Dihydroxy-2-methylpyrimidine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxy-2-methylpyrimidine (B75791) (DHMP) is a versatile heterocyclic compound that serves as a critical building block in the synthesis of a diverse range of pharmaceutical agents. Its unique chemical structure, featuring reactive hydroxyl groups, allows for various modifications, making it a valuable precursor for the development of drugs targeting a wide array of diseases. This document provides a comprehensive overview of the applications of DHMP in pharmaceutical synthesis, with a focus on anticancer and antimicrobial agents. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.
Key Applications in Pharmaceutical Synthesis
This compound is a pivotal intermediate in the synthesis of several classes of therapeutic agents. Its primary utility lies in its conversion to 4,6-dichloro-2-methylpyrimidine (B42779), a highly reactive intermediate that readily undergoes nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the creation of complex molecules with specific biological activities.
1. Anticancer Agents:
DHMP is a key starting material in the synthesis of potent tyrosine kinase inhibitors, such as Dasatinib.[1][2] Dasatinib is a crucial drug used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2] The synthesis involves the conversion of DHMP to 4,6-dichloro-2-methylpyrimidine, which is then coupled with other heterocyclic moieties to construct the final drug molecule.
2. Antimicrobial Agents:
The pyrimidine (B1678525) scaffold derived from DHMP is also integral to the development of novel antimicrobial compounds. Specifically, it has been used to synthesize chrysin-based pyrimidine-piperazine hybrids that exhibit significant antibacterial and antifungal activity.[3] These compounds target essential bacterial enzymes like DNA gyrase, highlighting the potential for developing new antibiotics to combat drug-resistant pathogens.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps involving this compound and its derivatives.
Table 1: Synthesis of this compound and its Dichloro-derivative
| Reaction Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| Synthesis of this compound | Acetamidine (B91507) hydrochloride, Diethyl malonate | Sodium methoxide (B1231860) in methanol (B129727), reflux 3h | This compound | 88.5 - 91.2 | [4] |
| Chlorination of this compound | This compound | Thionyl chloride in acetonitrile, 80°C, 3h | 4,6-Dichloro-2-methylpyrimidine | 94 | [5] |
| Chlorination of this compound | This compound | Phosphorus oxychloride (POCl3) | 4,6-Dichloro-2-methylpyrimidine | 82.6 | [4] |
Table 2: Synthesis of Dasatinib Intermediate
| Reaction Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| Coupling of 4,6-dichloro-2-methylpyrimidine with 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 4,6-dichloro-2-methylpyrimidine, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Sodium tert-butoxide in THF | 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 76 | [6] |
| Final coupling with 1-(2-hydroxyethyl)piperazine | 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine | Dioxane, reflux | Dasatinib | 91 | [7] |
Table 3: Antimicrobial Activity of Chrysin-based Pyrimidine-Piperazine Hybrids
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| 5b | E. coli | 6.25 | [3] |
| 5h | E. coli | 12.5 | [3] |
| 5a | C. albicans | 250 | [3] |
| 5d | C. albicans | 250 | [3] |
| 5g | C. albicans | 250 | [3] |
| 5h | C. albicans | 250 | [3] |
| 5i | C. albicans | 250 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the condensation of acetamidine hydrochloride and diethyl malonate.[4]
Materials:
-
Acetamidine hydrochloride
-
Diethyl malonate
-
Sodium methoxide (30% solution in methanol)
-
Methanol
-
Hydrochloric acid
Procedure:
-
In a reaction vessel, combine acetamidine hydrochloride (0.50 mol) and diethyl malonate (0.52 mol) in methanol (200 mL).
-
While stirring at room temperature, slowly add a 30% sodium methoxide solution in methanol (1.53 mol).
-
Stir the mixture for 3 hours.
-
Cool the mixture to room temperature. The product will precipitate.
-
Filter the solid, wash with methanol, and then dissolve it in 350 mL of water.
-
Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid while cooling in an ice bath.
-
A white crystalline solid of this compound will precipitate.
-
Filter the product, wash with cold water and then methanol, and dry to obtain the final product.
Protocol 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine
This protocol describes the chlorination of this compound using thionyl chloride.[5]
Materials:
-
This compound
-
Thionyl chloride
-
Acetonitrile
-
Ice water
Procedure:
-
To a solution of thionyl chloride (0.16 mol) in acetonitrile, add this compound (0.04 mol).
-
Heat the reaction mixture to 80°C and stir for 3 hours. Monitor the reaction completion by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Slowly pour the residue into 50 g of ice water.
-
A solid will precipitate. Filter the solid and purify by column chromatography to obtain 4,6-dichloro-2-methylpyrimidine.
Protocol 3: Synthesis of a Dasatinib Intermediate
This protocol outlines the coupling of 4,6-dichloro-2-methylpyrimidine with an aminothiazole derivative.[6]
Materials:
-
4,6-dichloro-2-methylpyrimidine
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Sodium tert-butoxide
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction flask, dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in THF.
-
Add sodium tert-butoxide to the solution.
-
Add a solution of 4,6-dichloro-2-methylpyrimidine in THF to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by chromatography to yield 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Protocol 4: Synthesis of Chrysin-based Pyrimidine-Piperazine Hybrids
This protocol provides a general procedure for the synthesis of antimicrobial chrysin-pyrimidine-piperazine hybrids.[3]
Step 1: Synthesis of 7-((6-chloro-2-methylpyrimidin-4-yl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one
-
In a round bottom flask, combine 4,6-dichloro-2-methylpyrimidine (11.0 mmol), chrysin (B1683763) (10.0 mmol), and K2CO3 (13.0 mmol) in DMF (20 mL).
-
Stir the mixture at room temperature for 10-12 hours.
-
Monitor the consumption of chrysin by TLC.
-
Once the reaction is complete, add 100 mL of water and stir for 5 minutes.
-
Filter the resulting precipitate to obtain the intermediate product.
Step 2: Synthesis of the final hybrid compound
-
In a suitable solvent such as ethanol, dissolve the intermediate from Step 1.
-
Add the desired substituted piperazine (B1678402) derivative and a base such as diisopropylethylamine (DIPEA).
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
Anticancer Activity: Inhibition of BCR-ABL and Src Kinase Signaling
Dasatinib, synthesized from a DHMP-derived intermediate, is a potent inhibitor of BCR-ABL and Src family kinases.[5][8] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration. In chronic myeloid leukemia, the BCR-ABL fusion protein leads to uncontrolled cell growth. Dasatinib binds to the ATP-binding site of these kinases, blocking their activity and thereby inhibiting downstream signaling pathways such as RAS/MAPK and PI3K/AKT, ultimately leading to apoptosis of cancer cells.[7]
Caption: Dasatinib inhibits BCR-ABL and Src kinase signaling pathways.
Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase
Chrysin-based pyrimidine-piperazine hybrids synthesized from DHMP derivatives have shown promising antimicrobial activity by targeting bacterial DNA gyrase.[3] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, which is a crucial step for unwinding the DNA double helix. By inhibiting the ATPase activity of DNA gyrase, these compounds prevent DNA replication and lead to bacterial cell death.
Caption: Inhibition of DNA gyrase by chrysin-pyrimidine-piperazine hybrids.
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of pharmaceuticals using this compound as a starting material.
References
- 1. Chrysin based pyrimidine-piperazine hybrids: design, synthesis, in vitro antimicrobial and in silico E. coli topoisomerase II DNA gyrase efficacy – ScienceOpen [scienceopen.com]
- 2. Chrysin based pyrimidine-piperazine hybrids: design, synthesis, in vitro antimicrobial and in silico E. coli topoisomerase II DNA gyrase efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Chrysin based pyrimidine-piperazine hybrids: design, synthesis, in vitro antimicrobial and in silico E. coli topoisomerase II DNA gyrase efficacy | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,6-Dihydroxy-2-methylpyrimidine as a Precursor for Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxy-2-methylpyrimidine (B75791) is a versatile heterocyclic compound that serves as a crucial starting material in the synthesis of a variety of potent anticancer agents. Its chemical structure allows for strategic modifications, leading to the development of targeted therapies, including kinase inhibitors. This document provides detailed application notes on the utility of this compound as a precursor, along with comprehensive protocols for the synthesis and evaluation of its derivatives as potential anticancer drugs. Notably, it is a key intermediate in the production of Dasatinib, a drug used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL)[1].
The primary synthetic route involves the conversion of this compound to the highly reactive intermediate, 4,6-dichloro-2-methylpyrimidine (B42779). This intermediate is then subjected to nucleophilic substitution reactions to introduce various pharmacophores, leading to the final drug candidates. The derivatives of this compound have shown significant potential in cancer therapy by targeting key signaling pathways involved in cell proliferation and survival.
Synthetic Applications
The journey from this compound to a potential anticancer drug involves a multi-step synthesis. The initial and most critical step is the chlorination of the hydroxyl groups to yield 4,6-dichloro-2-methylpyrimidine. This di-chloro derivative is a versatile building block for creating a library of potential anticancer compounds[2].
Synthesis of the Key Intermediate: 4,6-Dichloro-2-methylpyrimidine
The conversion of this compound to 4,6-dichloro-2-methylpyrimidine is a pivotal step. Various chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being the most common.
Protocol 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine using Thionyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Acetonitrile
-
Ice water
-
Apparatus for reflux and distillation
Procedure:
-
To a solution of thionyl chloride (4.0 eq) in acetonitrile, add this compound (1.0 eq)[3][4].
-
Stir the reaction mixture at 80°C for 3 hours. Monitor the reaction completion using thin-layer chromatography (TLC)[3][4].
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure[3][4].
-
The precipitated solid is filtered and can be purified by column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid[3][4]. A yield of up to 94% has been reported for this reaction[3].
Application in the Synthesis of Kinase Inhibitors
4,6-Dichloro-2-methylpyrimidine is a valuable precursor for synthesizing various kinase inhibitors, which are a cornerstone of modern cancer therapy. These inhibitors target specific kinases involved in cancer cell signaling pathways, such as BCR-ABL, SRC-family kinases, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).
Dasatinib: A Multi-Kinase Inhibitor
Dasatinib is a potent oral multi-kinase inhibitor that targets BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ[1]. It is a prime example of an anticancer drug synthesized from a this compound precursor.
Materials:
-
4,6-Dichloro-2-methylpyrimidine
-
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Sodium tert-butoxide
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a suitable reaction vessel under an inert atmosphere, dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in an anhydrous solvent.
-
Add sodium tert-butoxide as a base.
-
Add 4,6-dichloro-2-methylpyrimidine to the reaction mixture.
-
Stir the reaction at an appropriate temperature until completion, as monitored by TLC.
-
Upon completion, the reaction is worked up to isolate the intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. A reported yield for this step is approximately 76%[5].
Dasatinib functions by binding to the ATP-binding site of multiple kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cancer cell proliferation and survival[1]. This leads to the induction of apoptosis in malignant cells[1]. Key signaling pathways inhibited by Dasatinib include the T-cell receptor (TCR) and STAT5 signaling pathways[6][7].
Aurora Kinase Inhibitors
Aurora kinases are crucial for cell cycle regulation, and their overexpression is linked to various cancers. Pyrimidine-based molecules derived from this compound are effective inhibitors of Aurora kinases.
The synthesis often involves the reaction of 2,4,6-trichloropyrimidine (B138864) (which can be derived from a dihydroxypyrimidine precursor) with various amines and other nucleophiles to build the final inhibitor scaffold.
These inhibitors typically act as ATP-competitive inhibitors, binding to the active site of Aurora kinases and preventing the phosphorylation of their substrates. This disruption of kinase activity leads to mitotic arrest and subsequent apoptosis in cancer cells. The inhibition of Aurora kinases can also lead to the destabilization of oncoproteins like MYC[5][8].
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Pyrimidine-based compounds are potent inhibitors of various CDKs, such as CDK2, CDK4, and CDK9.
Similar to Aurora kinase inhibitors, the synthesis of pyrimidine-based CDK inhibitors often utilizes a chlorinated pyrimidine intermediate for sequential nucleophilic substitution reactions to build the desired molecular complexity.
These inhibitors compete with ATP for binding to the catalytic site of CDKs. By inhibiting CDK activity, they block the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S or G2/M transition, and ultimately inducing apoptosis.
Biological Evaluation of Anticancer Activity
The evaluation of the anticancer potential of newly synthesized pyrimidine derivatives involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and target engagement.
Protocol 3: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete growth medium
-
Synthesized pyrimidine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment[6].
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives. Include a vehicle control (DMSO)[2].
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere[2].
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[6].
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals[2][6].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[2][6].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth)[2].
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase (e.g., Aurora A, CDK2)
-
Kinase-specific substrate
-
ATP
-
Synthesized pyrimidine inhibitor
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque multi-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and various concentrations of the pyrimidine inhibitor in the kinase reaction buffer. Include positive (no inhibitor) and negative (no kinase) controls[1].
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes)[1].
-
ADP to ATP Conversion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[1].
-
Luminescence Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP and generate a luminescent signal through a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature[1].
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer[1].
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced. Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value.
Quantitative Data Summary
The following tables summarize the biological activity of various anticancer agents derived from pyrimidine precursors.
Table 1: Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | [9] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [9] |
| ENMD-2076 | Aurora A | 14 | [9] |
| AMG900 | Aurora B | 4 | [9] |
| PF-03814735 | Aurora A | 0.8 | [9] |
| 12a | Aurora A | 309 | [10] |
| 12a | Aurora B | 293 | [10] |
Table 2: Antiproliferative Activity of Pyrimidine-Based Aurora Kinase Inhibitors
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12a | A549 (Lung) | 12.05 ± 0.45 | [10] |
| 12a | HCT-116 (Colon) | 1.31 ± 0.41 | [10] |
| 12a | MCF-7 (Breast) | 20.53 ± 6.13 | [10] |
| 13 | NCI-H446 (SCLC) | < 0.2 | [5][8] |
Table 3: Inhibitory Activity of Pyrimidine-Based CDK Inhibitors
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 7f | CDK2 | 0.05 | [11] |
| 7e | CDK2 | 0.25 | [11] |
| 7a | CDK2 | 0.31 | [11] |
| 6d | CDK4 | 0.66 | [11] |
| 7f | CDK4 | 0.86 | [11] |
| 22 | CDK7 | 0.00721 | [12] |
Table 4: Antiproliferative Activity of 2,4-Diaminopyrimidine (B92962) Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9k | A549 (Lung) | 2.14 | [13] |
| 13f | A549 (Lung) | 1.98 | [13] |
| 9k | HCT-116 (Colon) | 3.59 | [13] |
| 13f | HCT-116 (Colon) | 2.78 | [13] |
| 9k | PC-3 (Prostate) | 5.52 | [13] |
| 13f | PC-3 (Prostate) | 4.27 | [13] |
| 9k | MCF-7 (Breast) | 3.69 | [13] |
| 13f | MCF-7 (Breast) | 4.01 | [13] |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of anticancer drug candidates. Its transformation into the key intermediate, 4,6-dichloro-2-methylpyrimidine, opens up a multitude of synthetic possibilities for creating potent and selective inhibitors of various kinases implicated in cancer progression. The detailed protocols and application notes provided herein offer a comprehensive resource for researchers and drug development professionals working in the field of oncology. The continued exploration of derivatives from this pyrimidine scaffold holds significant promise for the discovery of novel and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 13. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of FOX-7 Explosive Using 4,6-Dihydroxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the insensitive high explosive 1,1-diamino-2,2-dinitroethene (FOX-7 or DADNE), utilizing 4,6-dihydroxy-2-methylpyrimidine (B75791) as a readily available starting material. This method, refined over the years, offers a high-yield and safer route compared to earlier synthetic pathways.
Introduction
1,1-diamino-2,2-dinitroethene, commonly known as FOX-7, is an important energetic material characterized by its high performance, comparable to RDX, and significantly lower sensitivity to mechanical stimuli, making it a subject of extensive research for applications in insensitive munitions and solid propellants.[1][2] The synthesis route starting from this compound has become the most common and efficient method for producing FOX-7.[3] This process involves the nitration of the pyrimidine (B1678525) derivative followed by hydrolysis of the resulting intermediate.[4][5][6]
The key transformation involves the nitration of this compound in a mixture of concentrated sulfuric and nitric acids. This reaction proceeds through the formation of two principal isolable intermediates: 5-nitro-4,6-dihydroxy-2-methylpyrimidine and subsequently 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione.[3] The latter, a highly nitrated and sensitive intermediate, is then hydrolyzed to yield the final product, FOX-7.[1][3][6] Optimized procedures have been developed to control the reaction conditions, reduce the amount of nitric acid required, and enable the recycling of the spent acid, leading to yields greater than 90%.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from optimized synthesis protocols.
Table 1: Optimized Reaction Conditions for FOX-7 Synthesis
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | [3] |
| Nitrating Agent | Concentrated Nitric Acid (99%) in Concentrated Sulfuric Acid (95-98%) | [3][7] |
| Molar Ratio (HNO₃ / Starting Material) | Stoichiometric (4 equiv.) up to a large excess (10-19 equiv.) have been used. Optimized processes use significantly less acid. | [3] |
| Reaction Temperature (Nitration) | Kept below 20-30 °C | [3] |
| Reaction Time (Nitration) | Varies, dependent on the rate of addition and scale. | [3] |
| Hydrolysis | Acid-catalyzed with water | [3] |
| Final Product Yield | >90% (optimized process) | [4][5] |
Table 2: Purity and Characterization of Synthesized FOX-7
| Analysis Method | Result | Reference |
| HPLC | Used for determination of purity. | [4] |
| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Used for structural confirmation. | [2] |
| Mass Spectrometry | Strong molecular peak at m/z 148, indicating stability. | [2] |
| Melting Point | [8] | |
| FTIR Spectroscopy | Used for structural characterization. | [8] |
Experimental Protocols
The following protocols are based on established and optimized laboratory-scale synthesis of FOX-7 from this compound.
Protocol 1: General Laboratory Scale Synthesis of FOX-7
This protocol is adapted from the work of Latypov et al. (2007).[3]
Materials:
-
This compound (finely divided)
-
Concentrated Sulfuric Acid (~95%)
-
Concentrated Nitric Acid (99%)
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Reaction Flask
-
Dropping Funnel
-
Buchner Funnel and Filter Paper
-
Ether (for extraction, optional)
-
5% Alcoholic KOH (for optional dinitromethane (B14754101) isolation)
Procedure:
Step 1: Preparation of the Sulfuric Acid Solution
-
In a reaction flask equipped with a magnetic stirrer and placed in an ice bath, add the required volume of concentrated sulfuric acid (e.g., 85 mL for 0.1 mol of starting material).
-
With vigorous stirring, slowly add finely divided this compound (e.g., 12.6 g, 0.1 mol) in small portions, ensuring the temperature of the mixture is maintained below 30 °C. Continue stirring until all the solid has dissolved.
Step 2: Nitration
-
Cool the solution from Step 1 to a temperature below 20 °C.
-
Slowly add the required amount of concentrated nitric acid via a dropping funnel, maintaining the reaction temperature below 20 °C with vigorous stirring. The amount of nitric acid can be varied to study the reaction, but a stoichiometric amount of 4 equivalents is the theoretical minimum for the complete formation of the tetranitro intermediate.
Step 3: Formation of 2-Dinitromethylene-5,5-dinitropyrimidine-4,6-dione
-
After the addition of nitric acid is complete, allow the reaction to stir for a specified period. The reaction progress can be monitored by observing the formation of the intermediate, 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione.
Step 4: Hydrolysis to FOX-7
-
The final product, FOX-7, is obtained by the acid-catalyzed hydrolysis of the tetranitro-intermediate.[3] This can be achieved by carefully adding the reaction mixture to water, or by adding water to the reaction mixture.
-
After a certain time, the precipitated FOX-7 is collected by filtration.
Step 5: Purification
-
Wash the filtered product with water until the washings are neutral.
-
Dry the purified FOX-7. The purity can be assessed by HPLC.[4]
Protocol 2: Improved Synthesis with Reduced Acid and Optional Recycling
This refined process focuses on minimizing waste and improving safety.[3]
Key Improvements:
-
Reduced Nitric Acid: Utilizes a significantly reduced amount of nitric acid compared to older methods, approaching the stoichiometric requirement.
-
Acid Recycling: The spent acid from the hydrolysis step can be recycled for subsequent batches without a significant loss in yield or product quality.
-
Controlled Hydrolysis: Avoids quenching the entire reaction mixture into a large volume of water.
Procedure: The general steps are similar to Protocol 1, with careful control over the molar equivalents of nitric acid. For acid recycling, the filtrate after the separation of FOX-7 is collected and its composition analyzed to fortify it for the next run.
Visualizations
Reaction Pathway
The synthesis of FOX-7 from this compound proceeds through a series of nitration and rearrangement steps, followed by hydrolysis.
Caption: Reaction pathway for the synthesis of FOX-7.
Experimental Workflow
The following diagram illustrates the general workflow for the laboratory synthesis of FOX-7.
Caption: General experimental workflow for FOX-7 synthesis.
References
- 1. jes.or.jp [jes.or.jp]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the Synthesis of 1,1-Diamino-2,2-dinitroethene (FOX-7) by Nitration of this compound | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20100081811A1 - Method for the nitration of this compound - Google Patents [patents.google.com]
- 8. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE | Journal of Science and Technique - Section on Physics and Chemical Engineering [jst.lqdtu.edu.vn]
Application Notes and Protocols for the Nitration of 4,6-Dihydroxy-2-methylpyrimidine in Energetic Materials Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,6-Dihydroxy-2-methylpyrimidine (B75791) is a versatile precursor utilized in the synthesis of various high-energy density materials. A primary application is its role as a starting material for the production of 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7), an insensitive high explosive with performance comparable to RDX. The synthesis involves the nitration of this compound to form a key intermediate, 4,6-dihydroxy-5,5-dinitro-2-(dinitromethylene)-2,5-dihydropyrimidine, which is subsequently hydrolyzed to yield FOX-7.[1] This document provides detailed protocols and application notes for this nitration process.
Chemical Reaction Pathway
The overall synthesis is a two-step process. First, this compound is nitrated using a mixture of nitric acid and sulfuric acid to yield the tetranitro intermediate. This intermediate is often used directly in the next step without full isolation due to its instability. The intermediate is then hydrolyzed to produce the final product, FOX-7.
Quantitative Data Summary
The following tables summarize the key quantitative data for the nitration of this compound and the properties of the resulting energetic material, FOX-7.
Table 1: Reaction Conditions and Yields for Nitration
| Parameter | Value | Reference |
| Starting Material | This compound (95% purity) | [2] |
| Nitrating Agent | Concentrated Nitric Acid (98%) / Nitric Acid Anhydride | [2] |
| Solvent/Medium | Concentrated Sulfuric Acid (95-98%) | [2] |
| Co-solvent (optional) | Dichloromethane (B109758) | [2] |
| Reaction Temperature | -5°C to 10°C (controlled) | [2] |
| Reported Yield (Intermediate) | ~75% (with nitric acid anhydride) | [2] |
| Reported Yield (FOX-7) | >80% (improved process >90%) | [1] |
| Combined Yield (FOX-7) | 70% | [2] |
Table 2: Kinetic and Thermodynamic Data
| Parameter | Value | Reference |
| Heat of Dissolution in H₂SO₄ | 95 kJ/mol | |
| Total Heat Effect of Nitration | 392 kJ/mol | |
| Activation Energy | 61 kJ/mol |
Table 3: Energetic Properties of FOX-7
| Property | Value | Reference |
| Detonation Velocity | 8335 m/s | |
| Detonation Pressure | 28.8 GPa | |
| Density | 1.76 g/cm³ |
Experimental Protocols
Caution: The nitration of this compound is a highly exothermic reaction. The intermediate product is reported to be chemically unstable and mechanically sensitive.[1] Appropriate safety precautions, including personal protective equipment (PPE), a blast shield, and careful temperature control, are mandatory.
Protocol 1: Nitration using Nitric Acid in Dichloromethane
This protocol is adapted from a patented method designed to improve safety and yield.[2]
-
Preparation: In a 2 L jacketed reactor equipped with a mechanical stirrer and a temperature probe, add 524.4 g of concentrated sulfuric acid (95%).
-
Dissolution: While stirring at 300 rpm, slowly add 95 g of this compound to the sulfuric acid. Maintain the temperature at 25°C and continue stirring for 30 minutes to ensure complete dissolution.
-
Solvent Addition: Add 250 ml of dichloromethane to the solution, maintaining the temperature at 25°C.
-
Nitration: Cool the reactor jacket to maintain the internal temperature between 5-10°C. Slowly add 321 g of concentrated nitric acid (98%) to the reaction mixture. The rate of addition should be carefully controlled to prevent a rapid increase in temperature.
-
Reaction Completion: After the addition of nitric acid is complete, maintain the reaction mixture at 10°C with stirring for approximately 3.5 hours, or until the reaction is complete (monitoring by a suitable in-process control method such as HPLC is recommended).
-
Work-up for Hydrolysis: The resulting mixture containing the intermediate can be carefully quenched with ice and water to precipitate the intermediate, which is then hydrolyzed to FOX-7. The hydrolysis is typically acid-catalyzed.[1]
Protocol 2: Nitration at Low Temperature
This protocol is based on a method used in kinetic studies.
-
Preparation: In a 1 dm³ reactor, add 700 mL of concentrated sulfuric acid (95%) and 105 g of this compound.
-
Cooling: Cool the mixture to -5°C with efficient stirring.
-
Nitration: Gradually add 175 mL of concentrated nitric acid (99%) to the reaction mixture. The temperature of the cooling system should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by analyzing aliquots of the reaction mixture.
-
Hydrolysis: Upon completion, the reaction mixture is subjected to hydrolysis to yield FOX-7.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of FOX-7 from this compound.
Characterization Data
Starting Material: this compound
-
Appearance: White to light beige amorphous powder.[3]
-
Molecular Formula: C₅H₆N₂O₂[3]
-
Molecular Weight: 126.11 g/mol [3]
-
Spectroscopic Data: Characterization is typically performed using ¹H NMR and IR spectroscopy to confirm the structure and purity before starting the reaction. UV spectroscopy in sulfuric acid can also be used.[2]
Intermediate: 4,6-Dihydroxy-5,5-dinitro-2-(dinitromethylene)-2,5-dihydropyrimidine
-
Note: This intermediate is known to be unstable and is often used in the subsequent hydrolysis step without full isolation and characterization.[1]
-
Molecular Formula: C₅H₂N₆O₁₀[4]
-
Molecular Weight: 306.10 g/mol [4]
Final Product: 1,1-Diamino-2,2-dinitroethylene (FOX-7)
-
¹H NMR (DMSO-d₆): A single peak is observed between 8.55 and 8.77 ppm.
-
¹³C NMR (DMSO-d₆): Two peaks are typically observed around 128.1-129.1 ppm and 157.9-158.8 ppm.
-
IR (KBr, cm⁻¹): Characteristic absorbances for the amino group are seen in the 3200-3400 cm⁻¹ range, and for the nitro group in the 1350-1650 cm⁻¹ range.
References
Synthesis of 4,6-dichloro-2-methylpyrimidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4,6-dichloro-2-methylpyrimidine (B42779) from 4,6-dihydroxy-2-methylpyrimidine (B75791). This transformation is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocol details the use of common chlorinating agents, reaction conditions, purification methods, and safety precautions. A summary of quantitative data and a visual representation of the experimental workflow are included to facilitate ease of use and reproducibility in a laboratory setting.
Introduction
4,6-dichloro-2-methylpyrimidine is a key building block in medicinal chemistry and drug discovery. Its reactive chlorine atoms are readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This application note outlines a reliable and high-yielding procedure for the chlorination of this compound, a common and commercially available starting material. The primary methods discussed involve the use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as the chlorinating agent.
Reaction Scheme
The overall chemical transformation is depicted below:
Figure 1: General reaction scheme for the conversion of this compound to 4,6-dichloro-2-methylpyrimidine.
Experimental Protocols
Two common and effective protocols for the synthesis of 4,6-dichloro-2-methylpyrimidine are presented below.
Protocol 1: Chlorination using Thionyl Chloride in Acetonitrile
This method offers high yields and utilizes a common laboratory reagent.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Acetonitrile (CH₃CN)
-
Ice
-
Water (deionized)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of this compound (e.g., 5.0 g, 0.04 mol) in acetonitrile, add thionyl chloride (e.g., 18.9 g, 0.16 mol) dropwise at room temperature.[1][2]
-
Heat the reaction mixture to 80°C and stir for 3 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.[1][2]
-
Slowly and carefully pour the residue into ice water (e.g., 50 g).[1][2] A solid precipitate should form.
-
Filter the precipitated solid and wash it with cold water.
-
For further purification, the crude solid can be purified by column chromatography on silica (B1680970) gel to yield 4,6-dichloro-2-methylpyrimidine as a white solid.[1][2]
Protocol 2: Chlorination using Phosphorus Oxychloride
Phosphorus oxychloride is a powerful chlorinating agent widely used for this type of transformation.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Organic base (e.g., N,N-diethylaniline, pyridine, or triethylamine)[3][4]
-
Solvent (optional, e.g., dichloroethane)[3]
-
Ice
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine this compound and an organic base such as N,N-diethylaniline.[3] A solvent like dichloroethane can be added.
-
Heat the mixture to reflux.
-
Slowly add phosphorus oxychloride to the refluxing mixture. In some procedures, phosphorus oxychloride can be used in excess, acting as both the reagent and the solvent.[4][5]
-
Continue to reflux the reaction mixture for several hours (e.g., 6-8 hours) until the reaction is complete, as monitored by TLC.[3]
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice or into cold water.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 4,6-dichloro-2-methylpyrimidine.
| Parameter | Protocol 1 (Thionyl Chloride) | Protocol 2 (Triphosgene/POCl₃) |
| Starting Material | This compound (5.0 g, 0.04 mol) | This compound (10g, 0.08mol) |
| Chlorinating Agent | Thionyl chloride (18.9 g, 0.16 mol) | Triphosgene (dissolved in dichloroethane) |
| Solvent | Acetonitrile | Dichloroethane (60mL) |
| Base | Not explicitly used | N,N-Diethylaniline (29.8g, 0.2mol) |
| Reaction Temperature | 80 °C | Reflux |
| Reaction Time | 3 hours | 6-8 hours[3] |
| Product Yield | 6.1 g (94%)[1][2] | 12g (92%)[3] |
| Product Appearance | White solid[2] | Light yellow solid[3] |
| Melting Point | 41.5-45.5 °C[2] | 42-44 °C[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4,6-dichloro-2-methylpyrimidine.
Caption: Experimental workflow for the synthesis of 4,6-dichloro-2-methylpyrimidine.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the key steps in the synthesis.
Caption: Logical steps in the synthesis of 4,6-dichloro-2-methylpyrimidine.
Safety and Handling
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and lachrymatory. Reacts violently with water. All manipulations must be performed in a fume hood with appropriate PPE.
-
Acetonitrile and Dichloroethane: Flammable and toxic solvents. Avoid inhalation and skin contact.
-
Organic Bases (Pyridine, N,N-diethylaniline, Triethylamine): Can be toxic and have strong odors. Handle in a fume hood.
-
Quenching: The quenching of the reaction mixture with water is highly exothermic and can release toxic fumes. This step must be performed slowly and with extreme caution, preferably in an ice bath.
Conclusion
The synthesis of 4,6-dichloro-2-methylpyrimidine from its dihydroxy precursor is a well-established and efficient transformation. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can reliably produce this valuable intermediate for their synthetic needs in drug discovery and development. The choice between thionyl chloride and phosphorus oxychloride will depend on laboratory availability, scale, and specific reaction requirements. Both methods, when performed correctly, provide high yields of the desired product.
References
- 1. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]
- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
Application of 4,6-Dihydroxy-2-methylpyrimidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxy-2-methylpyrimidine (B75791) is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its unique chemical structure, characterized by a pyrimidine (B1678525) core with hydroxyl groups at the 4 and 6 positions and a methyl group at the 2 position, allows for diverse chemical modifications, leading to the synthesis of a wide array of biologically active molecules. This document provides a detailed overview of the applications of this compound in drug discovery and development, with a focus on its use in the synthesis of anticancer agents and kinase inhibitors. Detailed experimental protocols for the synthesis of key intermediates and derivatives are also provided, along with visualizations of relevant signaling pathways.
Key Applications in Medicinal Chemistry
The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs. This compound, through its conversion to the more reactive intermediate 4,6-dichloro-2-methylpyrimidine (B42779), serves as a versatile precursor for the synthesis of potent and selective therapeutic agents.
Anticancer Drug Synthesis: The Case of Dasatinib
One of the most significant applications of this compound is in the synthesis of the multi-targeted kinase inhibitor, Dasatinib .[1] Dasatinib is a potent oral medication used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] The synthesis of Dasatinib involves the key intermediate, 4,6-dichloro-2-methylpyrimidine, which is derived from this compound.
Quantitative Data: Anticancer Activity of Dasatinib
| Compound | Target Kinase(s) | Disease Indication | IC50 |
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, ephrin A2 receptor | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) | <1 nM (for most sensitive kinases) |
Note: IC50 values for Dasatinib can vary depending on the specific kinase and the assay conditions.
Kinase Inhibitors for Neurodegenerative Diseases: MARK4 Inhibitors
Derivatives of this compound have been investigated as potent inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4). MARK4 is a serine/threonine kinase that has been implicated in the pathology of Alzheimer's disease through its role in the hyperphosphorylation of the tau protein. Inhibition of MARK4 is a promising therapeutic strategy for neurodegenerative disorders.
Quantitative Data: MARK4 Inhibition by 4,6-Disubstituted Pyrimidine Derivatives
A series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives, synthesized from a 4,6-dichloropyrimidine (B16783) precursor, have shown potent inhibitory activity against the MARK4 enzyme.
| Compound ID | Aryl Substituent | IC50 (µM) against MARK4 |
| 14 | Naphthyl | 7.52 ± 0.33 |
| 9 | 2,4-dimethoxyphenyl | 12.98 ± 0.63 |
| 12 | 4-chlorophenyl | 14.92 ± 0.53 |
| 10 | 4-methoxyphenyl | 21.35 ± 0.48 |
| 13 | 3-chlorophenyl | 28.71 ± 0.55 |
| 11 | 4-fluorophenyl | 32.14 ± 0.61 |
| 8 | Phenyl | 37.99 ± 0.62 |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine from this compound
This protocol describes the conversion of this compound to the key intermediate 4,6-dichloro-2-methylpyrimidine, which is essential for further derivatization.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene or other suitable solvent
-
Ice
-
Water
-
Sodium bicarbonate solution
-
Dichloromethane (B109758) or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend this compound (1 equivalent) in toluene.
-
Add N,N-dimethylaniline (catalytic amount, optional).
-
Slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) to the suspension with stirring. The addition should be performed carefully as the reaction can be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4,6-dichloro-2-methylpyrimidine.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for the Synthesis of 4,6-Disubstituted-2-methylpyrimidine Derivatives (e.g., for Kinase Inhibitors)
This protocol outlines a general method for the nucleophilic substitution of the chlorine atoms in 4,6-dichloro-2-methylpyrimidine with amines or other nucleophiles.
Materials:
-
4,6-Dichloro-2-methylpyrimidine
-
Desired amine or nucleophile (2 equivalents for disubstitution, or 1 equivalent for monosubstitution followed by a second nucleophile)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF, THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve 4,6-dichloro-2-methylpyrimidine (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Add the desired amine or nucleophile (1-2.2 equivalents) and a base (2-3 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain the desired 4,6-disubstituted-2-methylpyrimidine derivative.
Signaling Pathways and Experimental Workflows
Dasatinib Synthesis and Mechanism of Action
The synthesis of Dasatinib from this compound involves several key steps, including the formation of the dichloro intermediate and subsequent coupling reactions.
Caption: Synthetic pathway of Dasatinib from this compound.
Dasatinib functions by inhibiting multiple tyrosine kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.
Caption: Dasatinib inhibits BCR-ABL and SRC kinases, leading to apoptosis.
MARK4 Inhibition in Alzheimer's Disease
The development of MARK4 inhibitors from this compound derivatives follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for the development of MARK4 inhibitors.
In Alzheimer's disease, MARK4 contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles and neuronal dysfunction.
Caption: Inhibition of MARK4 prevents tau hyperphosphorylation.
Conclusion
This compound is a highly valuable scaffold in medicinal chemistry, providing access to a diverse range of biologically active compounds. Its application in the synthesis of the anticancer drug Dasatinib and potent MARK4 inhibitors highlights its significance in the development of treatments for life-threatening diseases. The synthetic versatility of its chlorinated intermediate allows for extensive structure-activity relationship studies, paving the way for the discovery of novel and improved therapeutic agents. The protocols and pathways detailed in this document serve as a valuable resource for researchers engaged in the design and synthesis of new drugs based on the 2-methyl-4,6-disubstituted pyrimidine core.
References
Application Notes and Protocols for 4,6-Dihydroxy-2-methylpyrimidine Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4,6-dihydroxy-2-methylpyrimidine (B75791) derivatives as a versatile scaffold for the development of potent enzyme inhibitors. This document details their applications against various enzyme classes, presents quantitative inhibition data, and offers detailed experimental protocols for their evaluation.
Introduction
This compound is a key heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] While the parent molecule itself is not typically a potent enzyme inhibitor, its derivatives, featuring substitutions at the 4- and 6-positions, have demonstrated significant inhibitory activity against several important enzyme targets implicated in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[3][4][5] This makes the this compound core a privileged scaffold in medicinal chemistry and drug discovery.
These notes will explore the application of these derivatives as inhibitors of key enzymes such as Dihydroorotate (B8406146) Dehydrogenase (DHODH), Cholinesterases, Monoamine Oxidases (MAO), various kinases, Glutathione Reductase, and Glyoxalase I.
Enzyme Inhibition Data
The following tables summarize the quantitative data for the inhibitory activity of various this compound derivatives against different enzyme targets.
Table 1: Inhibition of Cholinesterases and Monoamine Oxidase by Pyrimidine (B1678525) Derivatives
| Compound Class | Target Enzyme | Test Compound | IC50 | Ki | Inhibition Type | Reference |
| Pyrimidine Diamine Derivatives | Acetylcholinesterase (EeAChE) | Compound 9 | 312 ± 108 nM | Mixed | [6] | |
| Pyrimidine Diamine Derivatives | Acetylcholinesterase (EeAChE) | Compound 13 | 426 ± 132 nM | Mixed | [6] | |
| 4,6-Diphenylpyrimidine Derivatives | Monoamine Oxidase-A (MAO-A) | Compound VB1 | 18.34 ± 0.38 nM | Reversible | [5] | |
| 4,6-Diphenylpyrimidine Derivatives | Acetylcholinesterase (AChE) | Compound VB1 | 30.46 ± 0.23 nM | Reversible | [5] | |
| 4,6-Diphenylpyrimidine Derivatives | Butyrylcholinesterase (BuChE) | Compound VB1 | 0.666 ± 0.03 µM | Reversible | [5] | |
| 4,6-Diphenylpyrimidine Derivatives | Acetylcholinesterase (AChE) | Compound VB8 | 9.54 ± 0.07 nM | Reversible | [5] | |
| 4,6-Diphenylpyrimidine Derivatives | Monoamine Oxidase-A (MAO-A) | Compound VB8 | 1010 ± 70.42 nM | Reversible | [5] |
Table 2: Inhibition of Kinases by Pyrimidine Derivatives
| Compound Class | Target Enzyme | Test Compound | IC50 | Reference |
| 2,4-Dianilinopyrimidine Derivatives | Focal Adhesion Kinase (FAK) | Compound 8a | 0.047 ± 0.006 µM | [7] |
| Pyrimidine-based Derivatives | Aurora A Kinase | Compound 13 | < 200 nM | [8] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Compound 19 | 6.8 µM | [9] |
Table 3: Inhibition of Other Enzymes by Pyrimidine Derivatives
| Compound Class | Target Enzyme | Test Compound | IC50 | Ki | Inhibition Type | Reference |
| Pyrimidine Derivatives | Glutathione Reductase (GR) | Pyrimidine | 0.968 µM | 2.984 ± 0.83 µM | [10] | |
| 4-amino-2-chloropyrimidine | Glutathione Reductase (GR) | 0.377 µM | [10] | |||
| 4-amino-6-chloropyrimidine | Glutathione Reductase (GR) | 0.374 µM | [10] | |||
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.390 µM | 0.979 ± 0.23 µM | Noncompetitive | [10] | |
| 4,6-Diheteroarylpyrimidine-2-amine Derivatives | Glyoxalase I (GLO-I) | Compound 5b | 15 µM | [2] | ||
| Dihydroorotate Dehydrogenase Inhibitors | Dihydroorotate Dehydrogenase (DHODH) | S312 | 29.2 nM | [11] | ||
| Dihydroorotate Dehydrogenase Inhibitors | Dihydroorotate Dehydrogenase (DHODH) | S416 | 7.5 nM | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by these inhibitors and a general workflow for enzyme inhibition assays.
Figure 1: DHODH in the de novo pyrimidine biosynthesis pathway.
Figure 2: PI3K signaling pathway inhibition.
Figure 3: General workflow for an enzyme inhibition assay.
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below.
Protocol 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of pyrimidine derivatives on human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.[11][12]
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Decylubiquinone (Coenzyme Q10 analog)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHO in assay buffer.
-
Prepare a stock solution of DCIP in assay buffer.
-
Prepare a stock solution of Decylubiquinone in DMSO.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Plate Setup:
-
Add 2 µL of the test compound dilutions or DMSO (for control) to the wells of a 96-well plate.
-
Add the DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing DHO, Decylubiquinone, and DCIP in the assay buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600 nm every minute for 10-20 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[9][10]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a suitable source (e.g., electric eel for AChE, equine serum for BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare the enzyme solution in the phosphate buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution (or solvent for control).
-
Add the enzyme solution to initiate a pre-incubation period (e.g., 15 minutes at 25°C).
-
-
Reaction Initiation:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Monoamine Oxidase (MAO-A/B) Inhibition Assay
This protocol describes a fluorometric assay for screening inhibitors of MAO-A and MAO-B.[2][6]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red or equivalent)
-
MAO Assay Buffer
-
Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)
-
Test compounds
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and positive controls.
-
-
Assay Plate Setup:
-
Add the MAO enzyme (either MAO-A or MAO-B) to the wells of a black 96-well plate.
-
Add the test compounds or controls to the respective wells and incubate for a short period (e.g., 10 minutes) at 37°C.
-
-
Reaction Initiation:
-
Prepare a working solution containing the MAO substrate, HRP, and the fluorometric probe in the assay buffer.
-
Add the working solution to all wells to start the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 4: PI3K Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibition of PI3 Kinase activity, often using a luminescence-based assay that measures ADP production.[13][14]
Materials:
-
Recombinant active PI3K enzyme
-
Kinase assay buffer
-
Lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compounds
-
White 96-well or 384-well plate
-
Luminometer
Procedure:
-
Assay Setup:
-
Add serially diluted test compounds or vehicle control (DMSO) to the wells of the plate.
-
Add the PI3K enzyme and the lipid substrate mixture to the wells.
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the kit instructions (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the kit instructions (e.g., 30 minutes).
-
-
Measurement:
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. assaygenie.com [assaygenie.com]
- 7. scribd.com [scribd.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. japsonline.com [japsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.es [promega.es]
Application Notes and Protocols for the Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
Introduction
4,6-Dihydroxy-2-methylpyrimidine (B75791) (DHMP) is a pivotal intermediate in the synthesis of various high-value chemicals. It serves as a crucial precursor in the pharmaceutical industry for the development of novel drugs and is also utilized in the synthesis of energetic materials such as FOX-7 (1,1-diamino-2,2-dinitroethene).[1][2] The synthesis of DHMP is typically achieved through a condensation reaction between an amidine salt and a malonic ester derivative in the presence of a strong base. This document provides a detailed protocol for this synthesis, along with optimized reaction parameters and quantitative data to guide researchers, scientists, and drug development professionals.
Reaction Principle
The synthesis of this compound involves the Claisen condensation of acetamidine (B91507) hydrochloride with a dialkyl malonate (such as diethyl malonate or dimethyl malonate) in an alkaline medium. The strong base, typically sodium methoxide (B1231860) or sodium ethoxide, deprotonates the α-carbon of the malonate ester, which then acts as a nucleophile, attacking the electrophilic carbon of the acetamidine. Subsequent cyclization and aromatization lead to the formation of the pyrimidine (B1678525) ring.
Experimental Protocols
This section outlines a detailed methodology for the synthesis of this compound, based on optimized conditions for achieving a high yield.[3]
Materials and Reagents:
-
Acetamidine hydrochloride (C₂H₇ClN₂)
-
Diethyl malonate (C₇H₁₂O₄) or Dimethyl malonate (C₅H₈O₄)
-
Sodium metal (Na)
-
Anhydrous Methanol (B129727) (CH₃OH)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic or mechanical)
-
Heating mantle or oil bath
-
Dropping funnel
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
-
pH meter or pH paper
Protocol:
-
Preparation of Sodium Methoxide Solution:
-
In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, place 400 mL of anhydrous methanol.
-
Carefully add 25.5 g of sodium metal in small portions to the methanol at 20°C with stirring. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood.
-
Continue stirring until all the sodium has reacted to form a clear solution of sodium methoxide.
-
-
Condensation Reaction:
-
To the freshly prepared sodium methoxide solution, add 50 g of acetamidinium (B1228376) chloride and 81 mL of diethyl malonate at room temperature.[3]
-
Heat the mixture to reflux and maintain the reflux with stirring for 3 hours. The reaction mixture will typically become a creamy white solid.[4]
-
-
Isolation and Purification of the Product:
-
After the reflux period, cool the reaction mixture to room temperature.
-
Filter the resulting solid using a Buchner funnel and wash it with a small amount of cold methanol.
-
Dissolve the collected solid in deionized water.
-
Cool the aqueous solution in an ice bath to approximately 10°C.
-
Acidify the solution to a pH of 2 by the slow addition of concentrated hydrochloric acid with constant stirring.[3]
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for a period of 3 to 5 hours to ensure complete crystallization.[5][4]
-
Collect the precipitate by filtration, wash thoroughly with cold deionized water, and then with a small amount of ice-cold methanol.
-
Dry the final product in a vacuum oven to obtain a white solid.
-
Quantitative Data Summary
The yield of this compound is influenced by several factors, including the choice of solvent, base, and reaction time. The following table summarizes the quantitative data from optimization studies.
| Experiment ID | Malonate Ester | Solvent | Base | Reaction Time (hours) | Yield (%) | Reference |
| 1 | Diethyl Malonate | Methanol | Sodium Methoxide | 0.5 | ~75 | |
| 2 | Diethyl Malonate | Methanol | Sodium Methoxide | 1 | ~78 | [3] |
| 3 | Diethyl Malonate | Methanol | Sodium Methoxide | 2 | ~82 | [3] |
| 4 | Diethyl Malonate | Methanol | Sodium Methoxide | 3 | 85 | [3] |
| 5 | Diethyl Malonate | Methanol | Sodium Methoxide | 4 | ~85 | [3] |
| 6 | Diethyl Malonate | Methanol | Sodium Methoxide | 6 | ~85 | [3] |
| 7 | Dimethyl Malonate | Methanol | Sodium Methoxide | 5 | 87 | |
| 8 | Diethyl Malonate | Ethanol | Sodium Ethoxide | - | Lower Yield | [3] |
| 9 | Dimethyl Malonate | Ethanol | Sodium Ethoxide | - | Lower Yield | [3] |
| 10 | - | - | Potassium Butoxide | - | Lower Yield | [3] |
Note: A study utilizing the Taguchi experimental design method identified optimal conditions as a sodium methoxide concentration of 18%, a reaction time of 180 minutes (3 hours), and a DEM/Ace·HCl molar ratio of 1.4, achieving a maximum yield of 88.5%.[1]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
Caption: Condensation reaction for DHMP synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE | Journal of Science and Technique - Section on Physics and Chemical Engineering [jst.lqdtu.edu.vn]
- 3. tsijournals.com [tsijournals.com]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of 4,6-Dihydroxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical methodologies for the characterization of 4,6-Dihydroxy-2-methylpyrimidine, a key intermediate in the pharmaceutical and chemical industries. Detailed protocols for various analytical techniques, including chromatography, spectroscopy, and thermal analysis, are presented to ensure accurate identification, purity assessment, and structural elucidation.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active compounds.[1] Its purity and structural integrity are paramount for the successful development of downstream products. This application note details the key analytical techniques for its comprehensive characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | [2] |
| Molecular Weight | 126.11 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | >300 °C | [1] |
| Solubility | Soluble in sodium hydroxide | [3] |
| CAS Number | 40497-30-1 | [2] |
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is recommended. A starting gradient could be 5% acetonitrile, increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by UV-Vis spectroscopy (see section 4.1). A wavelength of 254 nm is a common starting point for pyrimidine (B1678525) derivatives.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | To be determined experimentally |
| Purity (%) | >98% (typical for commercial grades)[5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, derivatization is likely required for successful GC-MS analysis. Silylation is a common derivatization technique for polar compounds containing hydroxyl groups.[6]
Experimental Protocol:
-
Instrumentation: A GC-MS system.
-
Derivatization:
-
To approximately 1 mg of the sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the silylated derivative.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection: Splitless injection of 1 µL.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.
Data Presentation:
| Parameter | Expected Value |
| Retention Time of Silylated Derivative | To be determined experimentally |
| Mass Spectrum of Silylated Derivative | Characterized by a molecular ion peak and specific fragmentation patterns. |
Spectroscopic Methods
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine an appropriate wavelength for HPLC detection. The UV spectrum of this compound is pH-dependent due to its tautomeric and protonation states.[7][8]
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Prepare solutions in both acidic (0.1 M HCl) and basic (0.1 M NaOH) media, as well as in a neutral solvent like methanol or water.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent.
-
Scan Range: 200-400 nm.
Data Presentation:
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Acidic (H₂SO₄) | 242 (monoprotonated), 246 (diprotonated) | log ε ≈ 3.93, log ε ≈ 4.08 | [8] |
| Neutral | 252 | log ε ≈ 4.07 | [8] |
Infrared (IR) and Raman Spectroscopy
FTIR and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.
Experimental Protocol (FTIR):
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Scan Range: 4000-400 cm⁻¹.
Experimental Protocol (Raman):
-
Instrumentation: A Raman spectrometer.
-
Laser Excitation: A common laser wavelength is 785 nm.
-
Sample Preparation: The solid sample can be placed directly in the sample holder.
Data Presentation (Key Vibrational Bands):
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H and N-H stretching |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (methyl) |
| ~1700-1600 | C=O and C=N stretching |
| ~1600-1450 | C=C stretching (ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.
Experimental Protocol:
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments (COSY, HSQC, HMBC) can be used for unambiguous assignment of all signals.
-
Data Presentation:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~11.5 | br s | OH/NH |
| ~5.0 | s | CH (ring) | |
| ~2.1 | s | CH₃ | |
| ¹³C NMR | ~165 | C=O | |
| ~160 | C-OH/C=N | ||
| ~85 | CH (ring) | ||
| ~20 | CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.
Experimental Protocol (TGA):
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen or air, at a flow rate of 50 mL/min.
-
Temperature Range: Ambient to 600 °C.
Experimental Protocol (DSC):
-
Instrumentation: A differential scanning calorimeter.
-
Sample Size: 2-5 mg, sealed in an aluminum pan.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Range: Ambient to 350 °C (or higher, depending on TGA results).
Data Presentation:
| Technique | Parameter | Expected Result |
| TGA | Decomposition Temperature | High, consistent with a melting point >300 °C |
| DSC | Melting Endotherm | A sharp endotherm above 300 °C |
Visualizations
Experimental Workflow for Characterization
Caption: Experimental workflow for the characterization of this compound.
Logical Relationship of Analytical Data
Caption: Logical relationship of analytical data for compound characterization.
Conclusion
The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectroscopic, and thermal analysis techniques ensures the accurate determination of its identity, purity, and structural features, which is critical for its application in research and development.
References
- 1. 4,6-二羟基-2-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,6-Dihydroxy-2-methylpyrimidine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dihydroxy-2-methylpyrimidine (B75791), also known as 2-methyl-4,6-pyrimidinediol, is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. While its primary role has been as a key intermediate in the synthesis of pharmaceuticals, including the anticancer drug Dasatinib, and energetic materials, its potential as a ligand in coordination chemistry is an emerging area of interest.[1] This document provides a comprehensive overview of the available data on the use of this compound as a ligand, including its synthesis, coordination behavior with metal ions, and the biological significance of related pyrimidine-metal complexes. Due to the limited direct research on its coordination complexes, this report also draws upon data from structurally similar pyrimidine (B1678525) derivatives to illustrate its potential coordination modes and applications.
Introduction to this compound as a Ligand
This compound possesses multiple coordination sites, primarily through its two hydroxyl groups and the nitrogen atoms within the pyrimidine ring. In its deprotonated form, the hydroxyl groups can act as potent O-donors, forming stable chelate rings with metal ions. The nitrogen atoms can also participate in coordination, leading to various binding modes, including monodentate, bidentate, and bridging behavior. This versatility makes it a promising candidate for the design of novel coordination compounds with interesting structural, catalytic, and biological properties.
Synthesis of this compound
The synthesis of this compound is well-established and typically involves the condensation of an amidine with a malonic ester derivative.[2][3]
Experimental Protocol: Synthesis of this compound
Materials:
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Acetamidinium (B1228376) chloride
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Diethyl malonate
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Sodium methoxide (B1231860)
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Hydrochloric acid
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Ice bath
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Rotary evaporator
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Buchner funnel and flask
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Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium methoxide in absolute methanol under an inert atmosphere.
-
To this solution, add acetamidinium chloride and diethyl malonate.
-
The reaction mixture is then heated to reflux and stirred for a specified period (typically 3-5 hours).
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After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting solid residue is dissolved in water and then acidified with hydrochloric acid to a pH of 1-2, leading to the precipitation of the product.
-
The precipitate is collected by vacuum filtration, washed with cold water and methanol, and dried to yield this compound as a white to off-white solid.
Below is a Graphviz diagram illustrating the synthesis workflow.
References
- 1. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE | Journal of Science and Technique - Section on Physics and Chemical Engineering [jst.lqdtu.edu.vn]
- 2. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones | MDPI [mdpi.com]
- 3. Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dihydroxy-2-methylpyrimidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
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Question: I am following the standard protocol of condensing acetamidine (B91507) hydrochloride and diethyl malonate with sodium methoxide (B1231860) in methanol (B129727), but I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
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Answer: Low or no yield in this condensation reaction can stem from several factors. Here is a step-by-step troubleshooting guide:
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Reagent Quality and Stoichiometry:
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Moisture: The presence of moisture is detrimental to this reaction as it can consume the sodium alkoxide base. Ensure all your reagents and solvents are anhydrous. Dry methanol and ethanol (B145695) are recommended.[1]
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Base Activity: The sodium methoxide or ethoxide should be freshly prepared or properly stored to ensure its activity. The strength of the alkali is crucial for the reaction.[1]
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Molar Ratios: An optimized molar ratio of diethyl malonate (DEM) to acetamidine hydrochloride (Ace·HCl) can significantly impact the yield. A DEM/Ace·HCl molar ratio of 1.4 has been shown to provide a high yield.[2][3]
-
-
Reaction Conditions:
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Reaction Time: The reaction time is a critical parameter. While some protocols suggest longer reaction times, studies have shown that a reaction time of 3 hours can produce a maximum yield of 85%.[1] There is no significant change in yield between 0.5 to 2 hours and from 4 to 6 hours.[1]
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Temperature: The reaction is typically carried out under reflux conditions.[1] Ensure the reaction mixture is heated to the appropriate temperature for the solvent being used (e-g., the boiling point of methanol).
-
pH of Precipitation: The final product is precipitated by acidifying the reaction mixture. The pH should be adjusted to 1-2 with concentrated hydrochloric acid to ensure complete precipitation of the this compound.[1][4]
-
-
Work-up Procedure:
-
Washing: After filtration, the precipitate should be washed with cold water and then with a cold solvent like methanol to remove impurities.[4]
-
-
Issue 2: Product Purity Issues
-
Question: My final product of this compound appears discolored and analytical data (NMR, melting point) suggests the presence of impurities. What are the likely side products and how can I improve the purity?
-
Answer: Impurities can arise from side reactions or incomplete reactions. Here’s how to address purity issues:
-
Potential Side Reactions:
-
The reaction is analogous to the formation of barbiturates, and side reactions can be facilitated by the presence of a strong alkali.[1]
-
Incomplete reaction of starting materials can also lead to impurities.
-
-
Purification Techniques:
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Recrystallization: While not explicitly detailed in the search results for this specific compound, recrystallization from an appropriate solvent is a standard method for purifying solid organic compounds.
-
Washing: Thorough washing of the filtered product is crucial. Washing with methanol helps in removing unreacted starting materials and byproducts.[1] The precipitate should also be washed well with water.[1]
-
-
Characterization:
-
Frequently Asked Questions (FAQs)
-
Question: What is the optimal solvent for the synthesis of this compound?
Answer: Methanol is often preferred over absolute ethanol as the reaction medium. Using dry methanol has been shown to be part of an optimized and more economical process, leading to a significant improvement in yield (up to 85%).[1]
-
Question: Which malonic ester, diethyl malonate (DEM) or dimethyl malonate (DMM), gives a better yield?
Answer: Diethyl malonate (DEM) in methanol generally results in a better overall yield compared to dimethyl malonate (DMM) in either methanol or ethanol.[1] Furthermore, the higher cost of DMM makes it a less economically viable option.[1]
-
Question: What is the effect of different alkoxide bases on the reaction yield?
Answer: Sodium and potassium alkoxides are commonly used. A study that evaluated different alkalis like sodium ethoxide, sodium methoxide (in both powder and solution form), and potassium butoxide found that the choice of base can influence the yield.[1] An optimized process utilized sodium methoxide in methanol.[1][2][3]
-
Question: At what temperature should the crystallization of the product be performed?
Answer: After acidification, it is recommended to stir the solution at 0°C for 3-5 hours to facilitate crystallization.[4]
-
Question: What are the downstream applications of this compound?
Answer: this compound is a key intermediate in the synthesis of various pharmaceuticals, including anticancer agents.[5] It is also a precursor for the preparation of the insensitive high explosive 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7).[1][5]
Data Presentation
Table 1: Influence of Reaction Time on the Yield of this compound
| Reaction Time (hours) | Yield (%) |
| 0.5 | ~75 |
| 1.0 | ~78 |
| 2.0 | ~80 |
| 3.0 | 85 |
| 4.0 | ~82 |
| 5.0 | ~82 |
| 6.0 | ~81 |
Data adapted from a study on process chemistry optimization. The yield percentages are approximate based on graphical representation in the source material.[1]
Table 2: Optimization of Synthesis Parameters using Taguchi Method
| Parameter | Optimal Condition |
| Sodium Methoxide Concentration | 18% |
| Reaction Time | 180 minutes |
| DEM/Ace·HCl Molar Ratio | 1.4 |
| Maximum Achieved Yield | 88.5% |
This data is from a study that employed the Taguchi experimental design method to determine the optimal conditions for maximizing the yield.[2][3]
Experimental Protocols
Optimized Protocol for the Synthesis of this compound [1]
-
Preparation of Sodium Methoxide: In a 1L jacketed glass reactor equipped with a lid and reflux condenser, react 25.5 g of sodium with 400 mL of dry methanol at 20°C.
-
Condensation Reaction: To the freshly prepared sodium methoxide solution, add 50 g of acetamidinium (B1228376) chloride and 81 mL of diethyl malonate at room temperature.
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Reflux: Stir the mixture under reflux conditions for 3 hours.
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Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the resulting solid and wash it with methanol.
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Dissolution and Acidification: Dissolve the filtered solid in water. Acidify the aqueous solution to a pH of 2 with concentrated hydrochloric acid at approximately 10°C.
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Precipitation and Final Washing: A precipitate will form. Filter the precipitate, wash it with water, and then dry it to obtain this compound.
Visualizations
Caption: Chemical synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Key parameters affecting the yield of this compound.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE | Journal of Science and Technique - Section on Physics and Chemical Engineering [jst.lqdtu.edu.vn]
- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dihydroxy-2-methylpyrimidine (B75791).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the Pinner pyrimidine (B1678525) synthesis, which involves the condensation of acetamidine (B91507) hydrochloride with a malonic acid ester, such as diethyl malonate or dimethyl malonate, in the presence of a strong base like sodium methoxide (B1231860) or sodium ethoxide.[1]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
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Moisture: The presence of water can lead to the hydrolysis of the amidine starting material and key reaction intermediates.
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Base Stoichiometry: An insufficient amount of base will result in incomplete deprotonation of the malonic ester, leading to poor reactivity.
-
Reaction Time and Temperature: The reaction may not have reached completion. Optimization of both time and temperature is crucial for maximizing yield.[2]
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Purity of Reagents: The purity of acetamidine hydrochloride and the malonic ester is critical. Impurities can interfere with the reaction.
Q3: I am observing a significant amount of an unknown impurity in my crude product. What could it be?
While specific byproducts can vary based on reaction conditions, common impurities in the synthesis of this compound arise from known side reactions of the Pinner synthesis. These can include unreacted starting materials, products of self-condensation of the malonic ester, or intermediates from incomplete cyclization. A summary of potential byproducts is provided in the troubleshooting section.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Product Yield
If you are experiencing lower than expected yields, consider the following troubleshooting steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is thoroughly dried before use. Acetamidine hydrochloride is hygroscopic and should be handled accordingly.
-
Optimize Base and Reagent Stoichiometry: The molar ratio of the base to the reactants is a critical parameter. A molar excess of the base is often required.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.
-
Temperature Control: The reaction temperature can influence the rate of both the desired reaction and potential side reactions. Experiment with slight variations in temperature to find the optimal balance.
Issue 2: Presence of Impurities and Byproducts
The formation of byproducts can complicate purification and reduce the overall yield of the desired product. The following table summarizes common potential byproducts and strategies to mitigate their formation.
| Potential Byproduct | Chemical Structure | Likely Cause | Mitigation Strategy |
| Unreacted Diethyl Malonate | CH₂(COOEt)₂ | Incomplete reaction; insufficient base or reaction time. | Increase reaction time; ensure adequate base is used. |
| Unreacted Acetamidine | CH₃C(NH)NH₂ | Incomplete reaction; hydrolysis of acetamidine. | Ensure anhydrous conditions; optimize reaction time. |
| Diethyl Malonate Self-Condensation Product | Varies | Reaction of two molecules of diethyl malonate. | Maintain optimal reaction temperature; ensure proper stoichiometry of reactants. |
| Incomplete Cyclization Intermediate | Open-chain adduct of acetamidine and diethyl malonate | Insufficient time or energy for the final cyclization and dehydration steps. | Increase reaction temperature or prolong reaction time; consider a stronger base. |
| Hydrolysis Product of Acetamidine | Acetic Acid and Ammonia | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of this compound.[2][3]
Materials:
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Sodium metal
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Anhydrous Methanol (B129727)
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Acetamidine hydrochloride
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Dimethyl malonate
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Concentrated Hydrochloric Acid
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Deionized Water
Procedure:
-
Preparation of Sodium Methoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous methanol. Carefully add sodium metal in small pieces to the methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic; control the rate of addition to maintain a manageable reaction temperature. Allow all the sodium to react to form a clear solution of sodium methoxide.
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Reaction Mixture Assembly: To the freshly prepared sodium methoxide solution, add dimethyl malonate, followed by the addition of acetamidine hydrochloride.
-
Condensation Reaction: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for 3-5 hours. The solution may become a creamy white suspension.[3]
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.
-
Precipitation: Dissolve the resulting solid residue in cold deionized water. While stirring vigorously in an ice bath, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of 1-2. A white solid precipitate of this compound will form.[3]
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water, followed by a wash with cold methanol to remove unreacted starting materials and soluble byproducts.[3]
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Drying: Dry the purified product in a vacuum oven to a constant weight.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Troubleshooting guide for the nitration of 4,6-Dihydroxy-2-methylpyrimidine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 4,6-dihydroxy-2-methylpyrimidine (B75791).
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the nitration of this compound?
The nitration of this compound typically aims to synthesize 4,6-dihydroxy-2-methyl-5-nitropyrimidine. However, under more forceful conditions, it can lead to the formation of 5,5-dinitro derivatives and even further nitration on the methyl group.[1] This reaction is a key step in the synthesis of the insensitive high explosive 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7).[1][2]
Q2: What are the common nitrating agents used for this reaction?
A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) is the most common nitrating agent for this transformation.[3][4] The purity of the starting material, this compound, should ideally be 95% or higher for optimal results.[3]
Q3: What are the major safety concerns associated with this nitration?
The nitration of this compound is a highly exothermic reaction, meaning it generates a significant amount of heat.[3] This can lead to a runaway reaction if not properly controlled, posing a significant safety risk.[3] Proper cooling and controlled addition of reagents are crucial for maintaining a safe reaction temperature.[3][4]
Q4: Can an organic solvent be used in this reaction?
Yes, the use of a halogenated organic solvent, such as dichloromethane (B109758), has been shown to improve the safety and yield of the nitration.[3] The solvent helps to dissipate the heat generated during the reaction, allowing for better temperature control.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete dissolution of starting material.- Improper reaction temperature.- Incorrect reagent stoichiometry.- Purity of starting material is too low. | - Ensure the this compound is fully dissolved in concentrated sulfuric acid before adding nitric acid. Stirring for at least 30 minutes is recommended.[3]- Maintain the recommended reaction temperature. For nitration without an organic solvent, temperatures are often kept low (e.g., 5-10°C).[3] With a solvent like dichloromethane, the reaction can be run at a controlled temperature, for instance, by maintaining a jacket temperature of 25°C.[3]- Use the optimal equivalent ratio of this compound to concentrated sulfuric acid, which is preferably between 1:6 and 1:8.[3]- Use this compound with a purity of 95% or higher.[3] |
| Runaway Reaction / Poor Temperature Control | - The reaction is highly exothermic.- Nitric acid was added too quickly. | - Implement an efficient cooling system (e.g., an ice bath or a reactor with a cooling jacket).[4]- Add the concentrated nitric acid slowly and in a controlled manner to the solution of the pyrimidine (B1678525) in sulfuric acid.[3][4]- Consider using a halogenated organic solvent like dichloromethane to help manage the reaction heat.[3] |
| Formation of Impurities / Side Products | - Over-nitration due to harsh reaction conditions. | - Carefully control the reaction temperature and the amount of nitric acid used. The formation of 5,5-dinitro and other polynitrated species can occur under more aggressive conditions.[1][4]- Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, UV spectrophotometry) to stop the reaction at the desired point.[4] |
| Difficulty in Product Isolation | - The product may be soluble in the reaction mixture. | - After the reaction is complete, the mixture is typically poured onto ice water to precipitate the crude product.[5][6]- The precipitated solid can then be collected by filtration and washed with water.[5] |
Experimental Protocols
Key Experimental Parameters
| Parameter | Value / Range | Source |
| Starting Material Purity | ≥ 95% | [3] |
| Concentrated H₂SO₄ Purity | 95-98% | [3] |
| Concentrated HNO₃ Purity | 98-99% | [3][4] |
| Reactant Ratio (Pyrimidine:H₂SO₄) | 1:6 to 1:8 (equivalent ratio) | [3] |
| Reaction Temperature (without solvent) | 5-10°C | [3] |
| Reaction Temperature (with dichloromethane) | Maintained with a 25°C jacket | [3] |
General Nitration Procedure (with organic solvent)
-
Charge a reactor with concentrated sulfuric acid (95-98%).[3]
-
With stirring, add this compound (≥95% purity) and allow it to dissolve completely (approximately 30 minutes).[3]
-
Add dichloromethane to the reactor.[3]
-
Slowly add concentrated nitric acid (98%) to the mixture while maintaining the desired temperature with a cooling jacket.[3]
-
Continue stirring at the same temperature until the reaction is complete.[3]
-
Isolate the product by pouring the reaction mixture onto ice, followed by filtration and washing of the precipitate.[5][6]
Visual Guides
Caption: Troubleshooting workflow for the nitration of this compound.
Caption: Experimental workflow for the nitration using an organic solvent.
References
Effect of reaction conditions on the purity of 4,6-Dihydroxy-2-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the synthesis of 4,6-Dihydroxy-2-methylpyrimidine, with a focus on how reaction conditions affect product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The most common synthesis method is the condensation reaction between a malonic acid ester (like diethyl malonate or dimethyl malonate) and acetamidinium (B1228376) chloride.[1][2] This reaction is typically carried out in an alcoholic solvent (e.g., methanol (B129727) or ethanol) under basic conditions, using an alkoxide base such as sodium methoxide (B1231860).[1] The final product is then precipitated by acidifying the reaction mixture.[1]
Q2: Why is the pH adjustment critical during the product isolation step?
A2: Adjusting the pH is a crucial step for isolating the this compound product. After the reaction, the product exists as a salt in the alkaline solution. By acidifying the aqueous solution to a pH of 1-2 with a strong acid like hydrochloric acid, the salt is protonated, causing the neutral, less soluble product to precipitate out of the solution.[1][3] This allows for its collection via filtration.
Q3: What are the recommended analytical techniques to assess the purity of the final product?
A3: The purity of this compound should be confirmed using several analytical methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure.[4] The melting point, which is typically above 300°C, serves as a good indicator of purity.[2] Purity can be quantitatively determined through methods like titration.[5] Elemental analysis can also be used to ascertain the stoichiometric formula.[1]
Q4: What are the optimal storage conditions for this compound?
A4: this compound should be stored in a cool, dark, and dry place. Recommended storage temperatures are between 2°C and 8°C.[5] It is typically a white to light yellow or orange crystalline powder.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in Solvent: The presence of water in the reaction medium (e.g., methanol) can consume the strong alkoxide base. 2. Incorrect Stoichiometry: The molar ratios of reactants are critical. An optimal DEM/Ace·HCl molar ratio of 1.4 has been reported to maximize yield.[4] 3. Insufficient Reaction Time: The reaction may not have reached completion. Maximum yields have been reported after 3 hours of reflux.[1] 4. Improper Base Concentration: The concentration of the alkoxide base affects the reaction rate and yield. A sodium methoxide concentration of 18% has been identified as optimal.[4] | 1. Use anhydrous/dry solvents for the reaction. A maximum moisture content of 0.2% in methanol has been specified for an optimized process.[1] 2. Carefully verify the molar ratios of acetamidinium chloride, malonate ester, and sodium alkoxide before starting the reaction.[4] 3. Ensure the reaction is allowed to proceed for the optimized duration. For example, stirring for 3-5 hours at 18-25°C or refluxing for 3 hours has been shown to be effective.[1][3] 4. Prepare the sodium methoxide solution carefully to achieve the target concentration.[4] |
| Product is Off-Color or Appears Impure | 1. Side Reactions: The formation of by-products, such as barbituric acid analogues, can occur under strong alkali conditions.[1] 2. Impure Starting Materials: The purity of acetamidinium chloride and the malonate ester will directly impact the final product's purity. 3. Reaction Temperature Too High: Excessive heat can lead to the degradation of reactants or the product. | 1. Control the reaction temperature carefully. The reaction is often started in an ice bath before warming to room temperature or reflux.[3] 2. Use high-purity starting materials. 3. Purify the crude product via recrystallization to remove colored impurities and by-products.[6] |
| Difficulty in Precipitating/Crystallizing the Product | 1. Incorrect pH: The product will not precipitate effectively if the pH is not sufficiently acidic. 2. Insufficient Cooling/Crystallization Time: Crystallization is a time and temperature-dependent process. | 1. Ensure the pH of the aqueous solution is adjusted to 1-2 using an acid like HCl.[3] 2. After pH adjustment, stir the solution at a low temperature (e.g., 0°C) for an adequate amount of time (3-5 hours) to allow for complete crystallization.[3] |
| Final Product Fails Purity Analysis (e.g., NMR, Titration) | 1. Incomplete Removal of Reactants: Unreacted starting materials may remain in the final product. 2. Trapped Solvent or Salts: Solvents or salts from the reaction and workup may not have been completely removed. | 1. Ensure the filtered product is washed thoroughly. A common procedure involves washing with ice-cold water followed by ice-cold methanol to remove unreacted starting materials and salts.[3] 2. Dry the final product thoroughly under vacuum to remove any residual solvent. |
Data on Reaction Condition Effects
The following tables summarize quantitative data on how different reaction parameters can influence the yield of this compound.
Table 1: Effect of Malonate Ester and Solvent on Product Yield
| Malonate Ester | Solvent | Yield (%) |
| Diethyl Malonate (DEM) | Methanol | Better Overall Yield |
| Dimethyl Malonate (DMM) | Methanol | No Significant Change |
| Dimethyl Malonate (DMM) | Ethanol | No Significant Change |
| (Data sourced from a study on process chemistry, which indicates DEM in methanol provides a better yield without specifying the exact percentage in this comparison.)[1] |
Table 2: Effect of Reaction Time on Product Yield
| Reaction Time (hours) | Yield (%) |
| 0.5 - 2 | No Significant Change |
| 3 | 85 (Maximum) |
| 4 - 6 | No Significant Change |
| (Data reflects that a 3-hour reaction time was found to be optimal for maximizing yield.)[1] |
Table 3: Optimized Parameters for Maximizing Product Yield
| Parameter | Optimized Value | Resulting Yield (%) |
| Sodium Methoxide Concentration | 18% | 88.5 |
| Reaction Time | 180 minutes (3 hours) | 88.5 |
| DEM/Ace·HCl Molar Ratio | 1.4 | 88.5 |
| (Data from a study using the Taguchi experimental design method to determine optimal conditions.)[4] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is based on optimized conditions reported in the literature.[1][3][4]
-
Preparation of Sodium Methoxide: In a jacketed glass reactor equipped with a reflux condenser, carefully react 25.5 g of sodium metal with 400 mL of dry methanol (≤0.2% moisture) at 20°C.[1]
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Reaction: To the prepared sodium methoxide solution, add 50 g of acetamidinium chloride and 81 mL of diethyl malonate at room temperature.[1]
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Reflux: Stir the mixture under reflux conditions for 3 hours. The solution will appear as a creamy white mixture.[1][3]
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the resulting solid and wash it with methanol.[1]
-
Dissolution: Dissolve the washed solid in water.[1]
-
Precipitation: Cool the aqueous solution to approximately 10°C and adjust the pH to 1-2 by adding concentrated hydrochloric acid. A white solid will precipitate.[1][3]
-
Crystallization: Stir the mixture at 0°C for 3-5 hours to ensure complete crystallization.[3]
-
Final Filtration and Drying: Filter the precipitated solid, wash it with ice-cold water, and then with ice-cold methanol (at 0-5°C).[3] Dry the product to obtain white solid this compound.
Protocol 2: Purification by Recrystallization
If the product purity is insufficient, recrystallization can be performed.[6]
-
Solvent Selection: Choose a suitable solvent. The ideal solvent will dissolve the compound poorly at low temperatures but well at high temperatures. Given its solubility properties, an aqueous basic solution followed by neutralization or a polar organic solvent could be explored. This compound is soluble in sodium hydroxide.[2][7]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the selected hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collection: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals completely.
Process Visualization
The following diagram illustrates the relationship between key experimental parameters and the final product attributes in the synthesis of this compound.
Caption: Key parameters influencing the purity and yield of this compound.
References
- 1. tsijournals.com [tsijournals.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. mt.com [mt.com]
- 7. This compound, 99% | Fisher Scientific [fishersci.ca]
Alternative solvents and bases for 4,6-Dihydroxy-2-methylpyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,6-dihydroxy-2-methylpyrimidine (B75791).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the condensation reaction between a malonic ester (such as diethyl malonate or dimethyl malonate) and acetamidinium (B1228376) chloride. This reaction is typically carried out in an alcoholic solvent with a strong base, followed by acidification to precipitate the product.[1][2]
Q2: What are some alternative, greener solvents for this synthesis?
While traditional synthesis relies on methanol (B129727) or ethanol, greener alternatives are being explored for pyrimidine (B1678525) synthesis in general. These include:
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than the individual components. They can act as both solvent and catalyst.[3][4][5]
-
Ionic Liquids (ILs): These are salts with low melting points that can be effective solvents for a variety of organic reactions, offering advantages like low volatility and high thermal stability.[6][7][8][9]
-
Solvent-Free (Mechanochemical) Synthesis: This approach involves grinding the solid reactants together, sometimes with a catalyst, to initiate the reaction without a solvent.[10][11]
Currently, specific examples of these greener solvents being used for the synthesis of this compound are not widely reported in the literature, but they represent promising areas for process optimization.
Q3: Can bases other than sodium methoxide (B1231860) or ethoxide be used?
Yes, other strong bases can be employed. Potassium tert-butoxide has been mentioned as a possibility. The choice of base is often linked to the solvent used (e.g., sodium ethoxide in ethanol). The key is to use a base strong enough to deprotonate the malonic ester.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | * Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 3-5 hours.[1] * Increase Reaction Temperature: If the reaction is sluggish, consider carefully increasing the temperature, while monitoring for potential side product formation. |
| Moisture in Reagents or Glassware | * Use Anhydrous Solvents and Reagents: The alkoxide bases are highly sensitive to moisture. Use freshly dried solvents and ensure all glassware is thoroughly dried before use. * Perform Reaction Under Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent moisture from interfering with the reaction. |
| Impure Starting Materials | * Check Purity of Reactants: Impurities in the malonic ester or acetamidinium chloride can inhibit the reaction. Use reagents of high purity. * Freshly Prepared Base: The strength of the alkoxide base is critical. Use freshly prepared sodium methoxide or ethoxide for best results. Poor yields have been observed when using powdered alkoxides directly.[2] |
| Incorrect Stoichiometry | * Verify Molar Ratios: Ensure the correct molar ratios of reactants and base are being used. Typically, an excess of the base is used to drive the reaction to completion. |
Issue 2: Product is Difficult to Purify or Contains Impurities
| Potential Cause | Troubleshooting Steps |
| Incomplete Acidification | * Ensure Proper pH: After the reaction, the mixture must be acidified to a pH of 1-2 to ensure complete precipitation of the this compound.[1] * Monitor pH during Addition: Add the acid slowly while monitoring the pH to avoid overshooting and potential degradation of the product. |
| Formation of Side Products | * Control Reaction Temperature: Running the reaction at too high a temperature can lead to the formation of by-products. Maintain the recommended reaction temperature. * Recrystallization: If the product is impure, recrystallization can be an effective purification method. Water or a mixture of water and a polar organic solvent can be explored for recrystallization. |
| Residual Starting Materials | * Optimize Reaction Conditions: If starting materials are present in the final product, this indicates an incomplete reaction. Refer to the troubleshooting steps for low yield. * Washing: Thoroughly wash the filtered product with cold water and then a cold solvent like methanol to remove unreacted starting materials and other soluble impurities.[1] |
Alternative Solvents and Bases: Data Summary
The following table summarizes data on different solvents and bases used in the synthesis of this compound and related compounds.
| Solvent | Base | Malonic Ester | Reaction Conditions | Yield (%) | Reference(s) |
| Methanol | Sodium Methoxide | Dimethyl Malonate | 18-25 °C, 3-5 h | 86-87 | [1] |
| Methanol | Sodium Methoxide | Diethyl Malonate | Reflux, 3 h | ~85 | [2] |
| Ethanol | Sodium Ethoxide | Diethyl Malonate | Not specified | Lower than methanol | [2] |
Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol is adapted from a patented procedure with high reported yields.[1]
Materials:
-
Methanol (anhydrous)
-
Sodium metal
-
Dimethyl malonate
-
Acetamidine (B91507) hydrochloride
-
Hydrochloric acid (4M)
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer and under an inert atmosphere, carefully add sodium metal to anhydrous methanol under an ice bath to prepare a solution of sodium methoxide.
-
Once the sodium has completely dissolved, add dimethyl malonate and acetamidine hydrochloride to the flask.
-
Remove the ice bath and allow the reaction mixture to warm to 18-25 °C.
-
Stir the reaction mixture for 3-5 hours at this temperature. The solution will typically become a creamy white suspension.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Dissolve the resulting solid in water.
-
Cool the aqueous solution in an ice bath and adjust the pH to 1-2 by slowly adding 4M hydrochloric acid. A white solid should precipitate.
-
Stir the mixture at 0 °C for 3-5 hours to ensure complete crystallization.
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Collect the white solid by suction filtration.
-
Wash the solid sequentially with ice-cold water and then with ice-cold methanol.
-
Dry the purified this compound to a constant weight.
Visual Guides
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Decision tree for solvent and base selection.
References
- 1. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Novel Brönsted Acidic Ionic Liquids Confined in UiO-66 Nanocages for the Synthesis of Dihydropyrido[2,3-d]Pyrimidine Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic Liquids [organic-chemistry.org]
- 8. Ionic liquids [solvionic.com]
- 9. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Taguchi method for optimizing 4,6-Dihydroxy-2-methylpyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dihydroxy-2-methylpyrimidine, with a focus on optimization using the Taguchi method.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically achieved through the condensation reaction of acetamidinium (B1228376) chloride and a malonic acid ester, such as diethyl malonate (DEM) or dimethyl malonate (DMM), in the presence of a strong base like sodium methoxide (B1231860).[1][2] The reaction is a nucleophilic substitution at the acyl carbon.[1]
Q2: Why is the Taguchi method recommended for optimizing this synthesis?
The Taguchi method is a robust statistical approach for experimental design that allows for the efficient optimization of process parameters.[3] It enables the investigation of multiple factors affecting the reaction yield with a limited number of experiments, making it a time and resource-effective strategy.[4][5] For the synthesis of this compound, this method helps in systematically determining the optimal conditions for factors such as reactant molar ratio, catalyst concentration, and reaction time to maximize the product yield.[4][6]
Q3: What are the key factors influencing the yield of this compound?
Based on experimental studies, the primary factors that significantly impact the yield include:
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Nature and Strength of the Alkali: The choice of base is crucial. Sodium methoxide is commonly used.[1][7] The concentration of the alkali also plays a significant role; a study found a sodium methoxide concentration of 18% to be optimal.[4][6]
-
Reaction Time: The duration of the reaction directly affects the completion of the condensation. An optimal reaction time of 180 minutes has been reported.[4][6]
-
Molar Ratio of Reactants: The ratio of the malonic acid ester to acetamidinium chloride is a critical parameter. A Diethyl Malonate (DEM) to Acetamidinium Chloride (Ace·HCl) molar ratio of 1.4 has been identified as optimal.[4][6]
-
Solvent: The choice of solvent can influence reaction rates and yields. Methanol (B129727) is often preferred over ethanol (B145695) as it can lead to higher yields and shorter reaction times.[1]
Q4: What is a typical yield for this synthesis under optimized conditions?
Under optimized conditions determined by the Taguchi method, a maximum yield of 88.5% has been reported.[4][6] These conditions were identified as a sodium methoxide concentration of 18%, a reaction time of 180 minutes, and a DEM/Ace·HCl molar ratio of 1.4.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Product Yield | Sub-optimal reaction conditions. | Systematically optimize key parameters (alkali concentration, reaction time, molar ratio) using a design of experiments approach like the Taguchi method. |
| Inappropriate choice of alkali or solvent. | Consider using sodium methoxide in dry methanol, which has been shown to improve yield compared to other alkoxides and ethanol.[1] | |
| Incomplete reaction. | Increase the reaction time or consider a moderate increase in temperature, while monitoring for potential side product formation. | |
| Impure reactants. | Ensure the purity of acetamidinium chloride and diethyl/dimethyl malonate. Moisture in the solvent can also be detrimental. | |
| Presence of Impurities in the Final Product | Formation of side products due to incorrect stoichiometry. | Carefully control the molar ratio of reactants. A DEM/Ace·HCl molar ratio of 1.4 has been found to be optimal.[4][6] |
| Inadequate work-up and purification. | After the reaction, ensure the pH is correctly adjusted to 1-2 to precipitate the product.[7] Wash the filtered solid with cold water and cold methanol to remove impurities.[7] | |
| Reaction Fails to Initiate | Inactive base. | Use freshly prepared sodium methoxide. Ensure anhydrous conditions as the base can be deactivated by moisture. |
| Low reaction temperature. | While the initial mixing can be done at a low temperature (ice bath), the reaction itself typically proceeds at a higher temperature (e.g., 18-25°C or under reflux).[1][7] |
Data Presentation: Taguchi Method Optimization
The following table represents a hypothetical L9 orthogonal array for the optimization of this compound synthesis, based on the influential factors identified in the literature. This structured design allows for the systematic evaluation of the impact of each factor on the product yield.
| Experiment No. | Sodium Methoxide Conc. (%) | Reaction Time (min) | DEM/Ace·HCl Molar Ratio | Observed Yield (%) |
| 1 | 15 | 120 | 1.2 | 82.1 |
| 2 | 15 | 150 | 1.3 | 84.5 |
| 3 | 15 | 180 | 1.4 | 86.2 |
| 4 | 18 | 120 | 1.3 | 85.8 |
| 5 | 18 | 150 | 1.4 | 87.9 |
| 6 | 18 | 180 | 1.2 | 88.5 |
| 7 | 21 | 120 | 1.4 | 86.5 |
| 8 | 21 | 150 | 1.2 | 84.9 |
| 9 | 21 | 180 | 1.3 | 87.1 |
Note: The "Observed Yield" values are illustrative and represent a potential outcome of such an experimental design.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on the optimized parameters determined by the Taguchi method, leading to a high yield of the target compound.[4][6]
Materials:
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Sodium metal
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Anhydrous Methanol
-
Acetamidinium chloride (Ace·HCl)
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Diethyl malonate (DEM)
-
Hydrochloric acid (4mol/L)
-
Deionized water
Procedure:
-
Preparation of Sodium Methoxide Solution (18%): In a three-necked flask equipped with a stirrer and under an inert atmosphere, carefully add a calculated amount of sodium metal to anhydrous methanol to achieve an 18% concentration. The reaction is exothermic and should be controlled with an ice bath.
-
Reaction Setup: Once the sodium methoxide solution is prepared and cooled, add acetamidinium chloride and diethyl malonate. The optimal molar ratio of DEM to Ace·HCl is 1.4.
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Reaction: Stir the mixture at room temperature (18-25°C) for 180 minutes.
-
Work-up:
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After the reaction is complete, remove the methanol via distillation under reduced pressure.
-
Dissolve the resulting solid in water.
-
Adjust the pH of the solution to 1-2 using 4mol/L hydrochloric acid to precipitate the product.
-
-
Isolation and Purification:
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Stir the acidic mixture at 0°C for 4 hours to complete crystallization.[7]
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Filter the white solid product via suction filtration.
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Wash the solid sequentially with ice-cold water and then with ice-cold methanol.
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Dry the purified this compound product.
-
Visualizations
Caption: Workflow for the Taguchi Method in Synthesis Optimization.
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. tsijournals.com [tsijournals.com]
- 2. nbinno.com [nbinno.com]
- 3. eng.libretexts.org [eng.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE | Journal of Science and Technique - Section on Physics and Chemical Engineering [jst.lqdtu.edu.vn]
- 7. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
Preventing dimerization of 4,6-dihydroxypyrimidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dihydroxypyrimidine (B14393) derivatives. The information provided addresses common challenges, with a focus on preventing and managing dimerization.
Frequently Asked Questions (FAQs)
Q1: What is dimerization in the context of 4,6-dihydroxypyrimidine derivatives?
A1: Dimerization is a chemical process where two identical molecules of a 4,6-dihydroxypyrimidine derivative react with each other to form a single new molecule, a dimer. This can be a significant issue in research and drug development as it alters the chemical properties and potentially the biological activity of the compound. The spontaneous dimerization of 4,6-dihydroxypyrimidine has been observed, and the structure of the resulting dimer has been identified.[1][2] The formation of these dimers is often linked to the existence of zwitterionic forms of the pyrimidine (B1678525) derivative.[1][2]
Q2: What are the primary factors that influence the dimerization of 4,6-dihydroxypyrimidine derivatives?
A2: The primary factors influencing dimerization include the pH of the solution, the solvent used, the concentration of the derivative, and the temperature. For instance, acidic conditions have been shown to suppress the dimerization of 4,6-dihydroxypyrimidine.[3]
Q3: How can I detect the presence of dimers in my sample?
A3: Several analytical techniques can be used to detect and quantify dimers. The most common methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for separating the monomer from the dimer and confirming their respective molecular weights.[1][2][4]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Changes in the UV-Vis spectrum, such as the appearance of new peaks or shifts in existing ones, can indicate the formation of dimers.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the distinct structural features of the dimer compared to the monomer.
Q4: Is the dimerization of 4,6-dihydroxypyrimidine derivatives a reversible process?
A4: In some cases, dimerization can be reversible. For example, the dimer of 4,6-dihydroxypyrimidine has been shown to revert to its monomeric form when dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 4,6-dihydroxypyrimidine derivatives.
Issue 1: Rapid formation of an unknown precipitate or unexpected analytical results.
-
Possible Cause: Spontaneous dimerization of your 4,6-dihydroxypyrimidine derivative.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and addressing dimerization.
Issue 2: My compound appears to be degrading or dimerizing in aqueous solution.
-
Solution: Adjusting the pH of your aqueous solution can significantly improve stability and reduce dimerization. Acidic conditions are known to suppress dimer formation.
Data on the Effect of pH on 4,6-Dihydroxypyrimidine Dimerization
| Solvent/Condition | Time to Equilibrium | Dimer Content at Equilibrium | Reference |
| Aqueous Solution (Room Temp) | 2-3 days | ~4% | [5][6] |
| Acidic Buffer (pH 4.8-3.6) | 1-2 days | ~1% | [5][6] |
| Trifluoroacetic Acid (TFA) | 1-2 days | ~1% | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of a 4,6-Dihydroxypyrimidine Derivative
This protocol describes how to prepare an aqueous solution with a lowered pH to minimize dimerization.
-
Reagent Preparation:
-
Prepare a stock solution of a suitable acidic buffer (e.g., 0.1 M citrate (B86180) buffer, pH 4.0).
-
Ensure your 4,6-dihydroxypyrimidine derivative is of high purity.
-
-
Solution Preparation:
-
Weigh the desired amount of the 4,6-dihydroxypyrimidine derivative.
-
Dissolve the compound in the acidic buffer to the desired final concentration.
-
If necessary, gently vortex or sonicate to aid dissolution.
-
-
Analysis:
-
Immediately after preparation, and at subsequent time points, analyze an aliquot of the solution by LC-MS to monitor for the presence of the dimer.
-
Compare the results to a control solution prepared in a neutral pH buffer or pure water.
-
Protocol 2: Reversal of Dimerization using DMSO
This protocol is for instances where you have an existing sample containing the dimer of 4,6-dihydroxypyrimidine.
-
Reagent Preparation:
-
Use high-purity, anhydrous dimethyl sulfoxide (DMSO).
-
-
Dissolution:
-
Add a sufficient volume of DMSO to your sample containing the dimer.
-
Vortex the solution vigorously. Gentle warming to 37°C can be applied if the dimer does not readily dissolve.
-
-
Confirmation of Reversal:
-
Analyze the resulting DMSO solution using LC-MS to confirm the disappearance of the dimer peak and the corresponding increase in the monomer peak.
Caption: Workflow for the reversal of dimerization using DMSO.
-
General Recommendations for Preventing Dimerization
-
Temperature: Whenever possible, conduct experiments at lower temperatures to reduce the rate of dimerization.
-
Concentration: Use the lowest feasible concentration of your 4,6-dihydroxypyrimidine derivative in solution-based assays to minimize intermolecular interactions.
-
Solvent Choice: For non-aqueous experiments, consider using non-polar, aprotic solvents, which may reduce the propensity for dimerization.
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Storage: Store solid compounds in a cool, dry, and dark place. For solutions, especially aqueous ones, consider flash-freezing and storing at -80°C for long-term stability. Always re-analyze solutions that have been stored for an extended period.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular proces… [ouci.dntb.gov.ua]
- 5. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Scale-up considerations for the production of 4,6-Dihydroxy-2-methylpyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and production of 4,6-dihydroxy-2-methylpyrimidine (B75791).
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The most common method is the condensation reaction of acetamidine (B91507) hydrochloride with a malonic acid ester, such as diethyl malonate or dimethyl malonate, in the presence of a strong base like sodium methoxide (B1231860) or sodium ethoxide.[1][2] This process is favored for its high yield and purity, making it suitable for industrial production.[3][4]
Q2: What are the critical process parameters to control for a successful scale-up?
A2: Key parameters to monitor and control include reaction temperature, reaction time, stoichiometry of reactants, and the choice of solvent and base.[4][5] Maintaining anhydrous (dry) conditions is also crucial as the alkoxide bases are sensitive to moisture.[6]
Q3: Is it better to use diethyl malonate or dimethyl malonate?
A3: While both can be used, diethyl malonate in methanol (B129727) has been reported to provide a better overall yield.[1] However, the choice may also depend on cost and availability of the starting materials.
Q4: What is the optimal reaction time for the synthesis?
A4: Studies have shown that a reaction time of approximately 3 hours can achieve a maximum yield of around 85%.[1] Extending the reaction time beyond this does not significantly increase the yield and can add to operational costs.[1]
Q5: How is the product typically isolated and purified?
A5: After the reaction, the solvent is typically removed by distillation. The residue is then dissolved in water and the product is precipitated by acidifying the solution to a pH of 1-2 with an acid like hydrochloric acid.[3] The resulting solid can be filtered, washed with cold water and methanol, and then dried.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is allowed to proceed for the recommended duration (e.g., 3-5 hours) at the optimal temperature (e.g., 18-25°C or reflux, depending on the specific protocol).[1][3] Monitor the reaction progress using techniques like TLC. |
| Incorrect stoichiometry of reactants. | Use a slight excess of the malonic ester and a sufficient amount of the base to drive the reaction to completion. A molar ratio of DEM/Ace·HCl of 1.4 has been shown to be optimal.[4][5] | |
| Presence of moisture in the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic reagents, such as sodium methoxide, in a dry, inert atmosphere if possible.[6] | |
| Product is Impure (e.g., contains unreacted starting materials) | Incomplete reaction. | As with low yield, ensure the reaction has gone to completion by optimizing reaction time and temperature. |
| Inefficient purification. | During workup, ensure the pH is adjusted correctly to precipitate the maximum amount of product while leaving impurities in the solution. Thoroughly wash the filtered product with cold water and a minimal amount of cold solvent (e.g., methanol) to remove soluble impurities.[3] | |
| Difficulty in Filtering the Precipitated Product | The product has precipitated as very fine particles. | Allow the crystallization to proceed at a controlled, low temperature (e.g., 0°C) with gentle stirring for a sufficient amount of time (e.g., 3-5 hours) to encourage the formation of larger, more easily filterable crystals.[3] |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Malonic Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 3 | ~75-80 | [1] |
| Diethyl Malonate | Sodium Methoxide | Methanol | Reflux | 3 | 85 | [1] |
| Dimethyl Malonate | Sodium Methoxide | Methanol | 18-25 | 4 | 86 | [3] |
| Dimethyl Malonate | Sodium Methoxide | Methanol | 18-25 | 5 | 87 | [3] |
| Diethyl Malonate | Sodium Methoxide | Methanol | Not Specified | 3 | 88.5 | [4][5] |
Experimental Protocols
Protocol: Synthesis of this compound using Dimethyl Malonate and Sodium Methoxide [3]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and under an ice bath, add 150 mL of methanol.
-
Addition of Base: While stirring, add 18.4 g (0.34 mol) of sodium methoxide to the methanol.
-
Addition of Reactants: Once the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to 18-25°C. Continue stirring at this temperature for 4 hours. The solution will appear creamy white.
-
Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure at 30-35°C.
-
Dissolution and Precipitation: Add 50 mL of water to dissolve the residue. Adjust the pH of the solution to 1-2 with 4M hydrochloric acid. A white solid will precipitate.
-
Crystallization and Filtration: Stir the mixture at 0°C for 4 hours to allow for complete crystallization. Collect the solid product by suction filtration.
-
Washing and Drying: Wash the collected solid successively with ice-cold water and then with ice-cold methanol (0-5°C). Dry the product to obtain white solid this compound. (Expected yield: ~10.8 g, 86%).
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. tsijournals.com [tsijournals.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE | Journal of Science and Technique - Section on Physics and Chemical Engineering [jst.lqdtu.edu.vn]
- 6. benchchem.com [benchchem.com]
Improving the economic process for 4,6-Dihydroxy-2-methylpyrimidine manufacture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dihydroxy-2-methylpyrimidine. Our aim is to help you improve the economic viability of your manufacturing process by addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and economically viable synthesis route for this compound?
A1: The most prevalent and industrially adopted method is the condensation reaction between an acetamidine (B91507) salt (typically acetamidinium (B1228376) chloride) and a malonic acid ester (such as diethyl malonate or dimethyl malonate) in the presence of a strong base.[1] Sodium methoxide (B1231860) in methanol (B129727) is a commonly used base/solvent system that has been optimized for high yield and cost-effectiveness.[2]
Q2: What are the critical process parameters that influence the yield and purity of the final product?
A2: Several factors significantly impact the outcome of the synthesis. These include the choice of solvent, the nature and strength of the alkaline catalyst, the molar ratio of reactants, reaction time, and temperature.[2] Careful control of these parameters is essential for maximizing yield and minimizing impurities.
Q3: Can this compound be purified by recrystallization?
A3: Yes, purification can be achieved through recrystallization. After the initial synthesis and precipitation by acidification, the crude product can be further purified. The choice of solvent for recrystallization is critical for obtaining high-purity crystals.
Q4: What are the primary applications of this compound?
A4: This compound is a key intermediate in the pharmaceutical industry for the synthesis of various drugs, including anticancer agents.[1] It is also a precursor in the manufacture of high-energy materials, such as the insensitive explosive 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7).[1][2]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Question: We are experiencing significantly lower yields than reported in the literature (below 80%). What are the potential causes and how can we optimize the reaction?
Answer: Low yield is a common issue that can often be traced back to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Base/Solvent System: The choice of alkoxide and alcohol can significantly affect the yield. While sodium ethoxide in ethanol (B145695) is a traditional system, studies have shown that using sodium methoxide in dry methanol can improve yields and be more economical.[2]
-
Moisture in Reagents or Solvents: The presence of water can hydrolyze the alkoxide base and the ester reactant, leading to reduced product formation. Ensure that all solvents are anhydrous and starting materials are thoroughly dried.
-
Incorrect Molar Ratios: The stoichiometry of the reactants is crucial. An excess of the base is typically required to drive the reaction to completion. A molar ratio of sodium methoxide to diethyl malonate of around 2.5-4.5:1 has been shown to be effective.
-
Inadequate Reaction Time or Temperature: The condensation reaction requires sufficient time and an appropriate temperature to proceed to completion. For the sodium methoxide/methanol system, a reaction time of 3-5 hours at a temperature of 18-25°C is often optimal.[2][3] Monitoring the reaction progress by TLC or HPLC can help determine the optimal reaction time.
-
Inefficient Product Isolation: The product is typically precipitated by acidifying the reaction mixture. The pH should be carefully adjusted to 1-2 to ensure complete precipitation.[3][4] Cooling the mixture to 0°C for several hours can also improve the recovery of the solid product.[3]
Issue 2: Product Impurity
Question: Our final product shows significant impurities upon analysis. What are the likely side products and how can we improve the purity?
Answer: Impurities can arise from unreacted starting materials, side reactions, or improper work-up procedures.
Potential Causes & Solutions:
-
Unreacted Starting Materials: If the reaction is incomplete, unreacted acetamidinium chloride or diethyl malonate may contaminate the product. Ensure optimal reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
-
Side Reactions: The strong basic conditions can promote side reactions. For instance, self-condensation of the malonic ester can occur. Careful control of the reaction temperature and gradual addition of reagents can help minimize these side reactions.
-
Improper pH Adjustment: During work-up, if the pH is not sufficiently acidic, the sodium salt of the product may remain in solution, leading to lower yield and potential contamination. Conversely, a highly acidic environment might promote degradation of the desired product if maintained for an extended period.
-
Ineffective Washing: After filtration, the product should be washed thoroughly to remove any residual salts and soluble impurities. Washing with cold water and then cold methanol is a common practice.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Base | Solvent | Malonic Ester | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| Sodium Methoxide | Methanol | Dimethyl Malonate | 4 | 18-25 | 86 | [3] |
| Sodium Methoxide | Methanol | Dimethyl Malonate | 5 | 18-25 | 86 | [3] |
| Sodium Methoxide | Methanol | Dimethyl Malonate | 5 | 18-25 | 87 | [3] |
| Sodium Methoxide | Methanol | Diethyl Malonate | 3 | Reflux | 85 | [2] |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on an optimized procedure designed for economic production.[2]
1. Preparation of Sodium Methoxide:
-
In a three-necked flask equipped with a stirrer and a condenser, carefully add 18.4g (0.34 mol) of sodium methoxide to 150 mL of methanol under an ice bath with continuous stirring until fully dissolved.
2. Condensation Reaction:
-
To the sodium methoxide solution, add 13.2g (0.1 mol) of dimethyl malonate and 9.45g (0.1 mol) of acetamidinium hydrochloride.[3]
-
Remove the ice bath and allow the mixture to warm to 18-25°C.
-
Stir the reaction mixture for 4 hours at this temperature. The solution will appear as a creamy white suspension.[3]
3. Product Isolation and Purification:
-
After the reaction is complete, remove the methanol by distillation under reduced pressure at 30-35°C.[3]
-
Dissolve the resulting residue in 50 mL of water.
-
Adjust the pH of the solution to 1-2 using a 4mol/L solution of hydrochloric acid. A white solid will precipitate.[3]
-
Stir the mixture at 0°C for 4 hours to facilitate complete crystallization.[3]
-
Collect the solid product by suction filtration.
-
Wash the collected solid sequentially with ice-cold water and then with ice-cold methanol (0-5°C).[3]
-
Dry the purified white solid to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Validation & Comparative
A Comparative Analysis for Researchers: 4,6-Dihydroxy-2-methylpyrimidine vs. Barbituric Acid
In the landscape of heterocyclic chemistry and drug discovery, pyrimidine (B1678525) scaffolds are of paramount importance. This guide provides a detailed comparative analysis of two fundamental pyrimidine derivatives: 4,6-Dihydroxy-2-methylpyrimidine (B75791) and barbituric acid. While structurally related, their distinct substitutions lead to divergent physicochemical properties, synthetic accessibility, and, most importantly, biological applications. This document serves as a resource for researchers, scientists, and drug development professionals, offering a side-by-side comparison supported by experimental data and protocols to inform research and development decisions.
Physicochemical Properties: A Tabular Comparison
The seemingly minor structural difference—a methyl group at the C2 position in this compound versus a carbonyl group in barbituric acid—imparts significant differences in their physicochemical characteristics. These properties are crucial in determining their solubility, reactivity, and pharmacokinetic profiles in potential drug candidates.
| Property | This compound | Barbituric Acid |
| Molecular Formula | C₅H₆N₂O₂ | C₄H₄N₂O₃ |
| Molar Mass | 126.11 g/mol | 128.09 g/mol [1] |
| Appearance | White to bright light brown or very slightly yellow solid[2][3] | White crystalline powder[1] |
| Melting Point | >300 °C[3][4] | 245 °C (decomposes)[5] |
| Boiling Point | 234.21 °C (rough estimate)[2] | 260 °C[6] |
| Solubility | Soluble in sodium hydroxide[3] | Soluble in water (142 g/L at 20 °C)[6] |
| pKa | 9.42 ± 0.20 (predicted)[7] | 4.01[6] |
| IUPAC Name | 4-hydroxy-2-methyl-1H-pyrimidin-6-one[8] | Pyrimidine-2,4,6(1H,3H,5H)-trione |
Synthesis and Reactivity
Both compounds are synthesized through condensation reactions, a common strategy for forming the pyrimidine ring. However, the choice of starting materials and subsequent reactivity profiles differ, influencing their utility as synthetic intermediates.
Synthesis:
-
This compound is typically synthesized via the condensation of acetamidinium (B1228376) chloride with a malonic ester, such as diethyl malonate or dimethyl malonate, in the presence of a base like sodium methoxide.[9][10][11]
-
Barbituric Acid is famously synthesized by the condensation of urea (B33335) with malonic acid or its esters (e.g., diethyl malonate) using a condensing agent like sodium ethoxide.[2][5][12]
Reactivity:
A key feature of both molecules is their existence in tautomeric forms. Barbituric acid predominantly exists in the tri-keto form in the gas phase, though the enol form can be thermodynamically stable in the solid state.[13][14][15][16] This keto-enol tautomerism is crucial for its reactivity. The methylene (B1212753) group at C5 in barbituric acid is highly acidic due to the adjacent carbonyl groups, making it susceptible to a variety of condensation reactions.
This compound also exhibits keto-enol tautomerism. The presence of the electron-donating methyl group at the C2 position increases the basicity of the molecule compared to barbituric acid.[17][18] The pyrimidine ring, in general, is electron-deficient and thus more susceptible to nucleophilic attack than electrophilic substitution.
Biological Activity and Applications
The primary divergence between these two molecules lies in their biological applications, which are dictated by their core structures and the derivatives they can form.
This compound: A Precursor for Kinase Inhibitors
This compound is a crucial intermediate in the synthesis of more complex bioactive molecules. Its most notable application is as a precursor in the production of certain anticancer drugs.[7] For instance, it is a key building block for the synthesis of Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. The core structure of this compound is also found in molecules designed to inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[8] Inhibition of DHODH is a therapeutic strategy for autoimmune diseases and cancer.[19]
Barbituric Acid: The Parent of Sedative-Hypnotics
While barbituric acid itself is not pharmacologically active, it is the parent compound of a large class of drugs known as barbiturates.[6] These derivatives, typically substituted at the C5 position, act as central nervous system depressants. Their primary mechanism of action is the modulation of the GABA-A receptor, a ligand-gated ion channel.[1] Barbiturates bind to the GABA-A receptor and potentiate the effect of the inhibitory neurotransmitter GABA, leading to sedative, hypnotic, and anticonvulsant effects.[4][20][21]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research.
Synthesis of this compound
This protocol is adapted from a patented industrial synthesis method.[10]
Materials:
-
Sodium methoxide
-
Dimethyl malonate
-
Acetamidine (B91507) hydrochloride
-
Hydrochloric acid (4mol/L)
-
Ice bath
-
Round-bottom flask and standard glassware
Procedure:
-
In a three-necked flask, add 150ml of methanol and cool in an ice bath.
-
While stirring, add 18.4g (0.34mol) of sodium methoxide.
-
Once dissolved, add 13.2g (0.1mol) of dimethyl malonate and 9.45g (0.1mol) of acetamidine hydrochloride.
-
Remove the ice bath and warm the reaction mixture to 18-25 °C and stir for 4 hours. The solution will appear creamy white.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).
-
Dissolve the residue in 50mL of water and adjust the pH to 1-2 with 4mol/L hydrochloric acid. A white solid will precipitate.
-
Stir and crystallize at 0 °C for 4 hours.
-
Collect the solid by suction filtration, wash with ice-cold water and then with 0-5 °C ice-cold methanol.
-
Dry the product to obtain white solid this compound.
Synthesis of Barbituric Acid
This is a classic protocol for the synthesis of barbituric acid.[9][12]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated hydrochloric acid
-
Round-bottom flask with reflux condenser
-
Oil bath
Procedure:
-
In a 250 mL round-bottomed flask fitted with a reflux condenser, dissolve 1.2 g of clean sodium metal in 25 mL of absolute ethanol.
-
Once the sodium has completely reacted, add 8 g (7.6 mL) of diethyl malonate.
-
Add a solution of 3 g of dry urea in 25 mL of hot (70 °C) absolute ethanol.
-
Shake the mixture well and reflux for 1 hour in an oil bath heated to 110 °C. A white solid will separate.
-
After refluxing, add 45 mL of hot (50 °C) water to the reaction mixture.
-
With stirring, add concentrated hydrochloric acid (approx. 5 mL) until the solution is acidic.
-
Filter the resulting mixture and cool the clear solution in a refrigerator overnight.
-
Collect the crystalline product by filtration using a Büchner funnel, wash with cold water, and dry at 100 °C for 2 hours.
Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay
This spectrophotometric assay measures the inhibition of DHODH by monitoring the reduction of an artificial electron acceptor, DCIP.[3][12]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compound (e.g., a derivative of this compound)
-
96-well microplate and spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include a vehicle control (e.g., DMSO).
-
Add a solution of recombinant human DHODH to each well.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Prepare a reaction mixture containing DHO, DCIP, and Coenzyme Q10 in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm over time.
-
Calculate the initial reaction velocity for each concentration and determine the IC50 value of the test compound.
GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.[5]
Materials:
-
Rat brain membranes (or cells expressing GABA-A receptors)
-
Radioligand (e.g., [³H]muscimol)
-
Non-specific binding control (e.g., GABA)
-
Test compound (e.g., a barbiturate (B1230296) derivative)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Filtration apparatus and scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Set up assay tubes for total binding, non-specific binding, and various concentrations of the test compound.
-
Add the assay buffer, radioligand, and either buffer (for total binding), non-specific control, or test compound to the respective tubes.
-
Initiate the binding reaction by adding the membrane preparation to each tube.
-
Incubate the tubes (e.g., at 4°C for 45 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values for the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the roles of these compounds.
De Novo Pyrimidine Synthesis and DHODH Inhibition
Derivatives of this compound can act as inhibitors of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, and its inhibition can arrest the proliferation of rapidly dividing cells, such as cancer cells.
DHODH Inhibition in Pyrimidine Synthesis
GABA-A Receptor Modulation by Barbiturates
Barbiturates, derived from barbituric acid, enhance the activity of the GABA-A receptor, an ionotropic receptor that conducts chloride ions. This leads to hyperpolarization of the neuron and a reduction in neuronal excitability.
GABA-A Receptor Modulation by Barbiturates
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a novel enzyme inhibitor, from initial synthesis to biological evaluation.
Inhibitor Characterization Workflow
Conclusion
This compound and barbituric acid, while both pyrimidine derivatives, serve distinct roles in medicinal chemistry and drug development. Barbituric acid provides the foundational scaffold for a class of sedative-hypnotic drugs that modulate the GABA-A receptor. In contrast, this compound is a key synthetic intermediate for a different class of therapeutics, particularly kinase inhibitors and potential inhibitors of the de novo pyrimidine synthesis pathway. This comparative guide highlights their differences in physicochemical properties, synthesis, and biological applications, providing researchers with the foundational knowledge to leverage these important scaffolds in their own research endeavors. The provided experimental protocols and workflow diagrams offer a starting point for the practical investigation of these and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Keto–enol tautomerism is a reaction we discuss in detail in Chapt... | Study Prep in Pearson+ [pearson.com]
- 8. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 4,6-Dihydroxypyrimidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4,6-dihydroxypyrimidine (B14393) and its key derivatives, offering valuable data for identification, characterization, and application in pharmaceutical and chemical research. The analysis encompasses UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4,6-dihydroxypyrimidine and its selected derivatives. These compounds are known to exist in various tautomeric forms, and the presented data reflects the predominant forms observed under the specified analytical conditions.
Table 1: UV-Vis and IR Spectroscopic Data
| Compound | UV-Vis (λmax, nm) | Key IR Peaks (cm⁻¹) |
| 4,6-Dihydroxypyrimidine | ~258 (in water, anionic form)[1] | 3560 (O-H stretch), 1663 (C=O stretch), 1305, 1332 (C-OH stretch)[2] |
| 6-Hydroxy-2-methylpyrimidine-4(3H)-one | Not explicitly stated in snippets | Data not available in snippets |
| 6-Hydroxy-2-ethylpyrimidine-4(3H)-one | Not explicitly stated in snippets | Data not available in snippets |
| 4,6-Dihydroxy-5-nitropyrimidine | Not explicitly stated in snippets | 3032 (C-H stretch), 1642 (C=O stretch), 1535 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch), 1282 (C-OH stretch)[2] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ |
| 4,6-Dihydroxypyrimidine | 8.0 (s, 1H, H-2), 5.1 (s, 1H, H-5), 11.8 (br s, 2H, OH/NH) | Data not available in snippets |
| 4,6-Dihydroxypyrimidine, Sodium Salt | Data not available in snippets | 165.9 (C-4, C-6), 145.7 (C-2), 85.2 (C-5)[3] |
| 6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one | Data not available in snippets | Data not available in snippets |
Note: NMR data can be influenced by solvent, concentration, and temperature. The tautomeric nature of these compounds can lead to variations in chemical shifts and the presence of multiple species in solution.
Table 3: Mass Spectrometry Data
| Compound | Molecular Weight | Key Mass-to-Charge Ratios (m/z) |
| 4,6-Dihydroxypyrimidine | 112.09 g/mol | 112 (M+), 84, 71, 69, 42[4] |
| 4,6-Dihydroxypyrimidine, 2TMS derivative | 256.45 g/mol | Data not available in snippets |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 4,6-dihydroxypyrimidine derivatives, based on methodologies described in the cited literature.
UV-Vis Spectroscopy
Absorption spectra in the ultraviolet and visible regions are recorded on a spectrophotometer.[1]
-
Sample Preparation: Solutions of the compounds are prepared in the desired solvent (e.g., water, sulfuric acid of varying concentrations).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Data Acquisition: Spectra are recorded in a temperature-controlled cell at a constant temperature (e.g., 25 ± 0.1 °C).[1] The wavelength range is typically scanned from 200 to 400 nm. To ensure the stability of the solutions, measurements can be repeated multiple times over several hours.[1]
Infrared (IR) Spectroscopy
IR spectra are recorded to identify characteristic functional groups.
-
Sample Preparation: Samples are typically prepared as KBr pellets.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded to determine the chemical structure and environment of the nuclei.
-
Sample Preparation: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[1]
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.
-
Sample Preparation: Samples are introduced into the mass spectrometer, often after separation by liquid chromatography (LC-MS).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.[1]
-
Data Acquisition: Data is collected in both positive and negative ionization modes to obtain comprehensive information.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 4,6-dihydroxypyrimidine derivatives.
Caption: Workflow for the synthesis and spectroscopic analysis of 4,6-dihydroxypyrimidine derivatives.
References
Comparative Analysis of the Biological Activity of 4,6-Dihydroxy-2-methylpyrimidine and Its Analogs
A comprehensive guide for researchers and drug development professionals on the biological potential of 4,6-dihydroxy-2-methylpyrimidine (B75791) derivatives, summarizing their diverse activities, underlying mechanisms, and experimental evaluation.
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, this compound and its analogs have garnered significant interest due to their potential as antimicrobial, antifungal, herbicidal, and anticancer agents. This guide provides a comparative overview of the biological activities of these compounds, supported by available experimental data and detailed methodologies, to aid researchers in their drug discovery and development endeavors.
Diverse Biological Activities of this compound Analogs
Analogs of this compound have demonstrated a range of biological effects, primarily attributed to their ability to interfere with essential cellular processes. The core pyrimidine structure serves as a versatile pharmacophore that can be chemically modified to enhance potency and selectivity against various biological targets.
Antimicrobial and Antifungal Activity
Pyrimidine derivatives are known to exhibit significant antimicrobial and antifungal properties. Their mechanism of action often involves the inhibition of crucial enzymes in microbial metabolic pathways. For instance, many pyrimidine analogs act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and certain amino acids in bacteria and fungi. By blocking this enzyme, these compounds effectively halt microbial growth and proliferation.
Herbicidal Activity
In the realm of agriculture, pyrimidine derivatives have been successfully developed as herbicides. A key target for these compounds is the enzyme acetohydroxyacid synthase (AHAS), which is vital for the biosynthesis of branched-chain amino acids in plants. Inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing plant death. Another important target is dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway in plants.
Anticancer Activity
The antiproliferative effects of pyrimidine analogs make them promising candidates for cancer chemotherapy. Similar to their antimicrobial action, their efficacy in oncology often stems from the inhibition of enzymes like DHFR and DHODH, which are critical for the rapid proliferation of cancer cells. By disrupting the synthesis of pyrimidines, these compounds can induce cell cycle arrest and apoptosis in tumor cells.
Quantitative Comparison of Biological Activities
While specific quantitative data for this compound is limited in the public domain, a comparative analysis of its structurally related analogs provides valuable insights into its potential efficacy. The following tables summarize the reported biological activities of various pyrimidine derivatives.
Table 1: Antimicrobial Activity of Pyrimidine Analogs
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| 2-Mercapto-4,6-disubstituted pyrimidines | Mycobacterium tuberculosis | 10 | [1] |
| Thiophenyl substituted pyrimidine derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [2][3] |
| Thiophenyl substituted pyrimidine derivative | Vancomycin-resistant Enterococci (VREs) | 2 | [2] |
| 1,6-dihydropyrimidine derivatives (C4, C15, C20, C26, C37) | Candida albicans | 6.25 | [4] |
Table 2: Herbicidal Activity of Pyrimidine Analogs
| Compound/Analog | Target Weed | Inhibition | Concentration | Reference |
| Pyrimidine-biphenyl hybrid (4bb) | Arabidopsis thaliana AHAS | Ki = 0.02 µM | - | |
| Pyrimidine-biphenyl hybrid (4aa) | Arabidopsis thaliana AHAS | Ki = 0.09 µM | - | |
| Pyrido[2,3-d]pyrimidine derivative (2o) | Bentgrass (Agrostis stolonifera) | Good activity | 1 mM | [5] |
| Phenylpyrimidine-5-carboxylate derivative | Raphanus sativus | Noticeable pre-emergent activity | 25-100 ppm | [2] |
Table 3: Anticancer Activity of Pyrimidine Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine analogue (10e) | MCF-7 (Breast cancer) | < 1 | [6] |
| Pyrazolo[3,4-d]pyrimidine analogue (10f) | Various cancer cell lines | < 1 | [6] |
| Pyrazolo[3,4-d]pyrimidine analogue (10g) | Various cancer cell lines | < 1 | [6] |
| 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) | Walker 256 carcinosarcoma | Significant activity | - |
Key Signaling Pathways and Mechanisms of Action
The biological effects of this compound analogs are primarily mediated through the inhibition of key enzymes involved in nucleotide biosynthesis. The following diagrams illustrate the targeted signaling pathways.
References
- 1. Natural Product-Based 6-Hydroxy-2,3,4,6-tetrahydropyrrolo[1,2-a]pyrimidinium Scaffold as a New Antifungal Template - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach [mdpi.com]
- 4. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Spectroscopic Validation of 4,6-Dihydroxy-2-methylpyrimidine
This guide provides a comprehensive comparison of synthetic routes for 4,6-dihydroxy-2-methylpyrimidine (B75791) and details the spectroscopic methods for its validation. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and protocols.
Introduction to this compound
This compound is a pivotal intermediate in the synthesis of various high-value compounds. It serves as a precursor in the pharmaceutical industry for drugs like Dasatinib, an anticancer agent, and in the development of high-energy materials.[1] Its derivatives have shown potential in treating inflammation, hypertension, and hyperlipidemia.[2] Given its broad applicability, robust and verifiable synthesis methods are of paramount importance. This guide outlines a common synthetic pathway and provides a detailed framework for validating the final product using modern spectroscopic techniques.
Comparison of Synthesis Methods
The most prevalent method for synthesizing this compound is the condensation reaction between an amidine and a malonic ester derivative. While other methods exist for creating dihydropyrimidinone scaffolds, such as the Biginelli reaction, the condensation approach is well-documented and scalable for this specific compound.[2][3]
Primary Synthesis Route: Condensation
The core reaction involves the condensation of acetamidinium (B1228376) chloride with a malonate ester (typically diethyl or dimethyl malonate) in the presence of a strong base.[1]
-
Reagents :
-
Amidine Source : Acetamidinium Chloride
-
Malonate Source : Diethyl Malonate or Dimethyl Malonate
-
Base/Solvent System : Sodium ethoxide in ethanol (B145695) or sodium methoxide (B1231860) in methanol (B129727).[2] Using sodium methoxide in methanol is often preferred for economic reasons.[1][2]
-
-
Reaction Mechanism : The reaction proceeds via a base-catalyzed condensation. The alkoxide deprotonates the malonate ester, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the acetamidinium, leading to a cyclization and subsequent elimination to form the pyrimidine (B1678525) ring.
Alternative Approaches for Dihydropyrimidinones
For a broader context, it is useful to consider other methods for synthesizing related dihydropyrimidinone (DHPM) structures:
-
Biginelli Reaction : A one-pot multicomponent reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea.[3] This method is highly efficient for generating a diverse library of DHPMs but is not the direct reported route for the title compound.
-
Alternative Catalysts : Research has explored various catalysts to improve the efficiency and environmental footprint of DHPM synthesis, including Lewis acids like ZnCl2 and eco-friendly approaches using natural extracts.[4]
The condensation method remains the most direct and optimized route for producing this compound specifically.[2]
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized procedure based on common laboratory practices reported in the literature.[1][5]
Materials:
-
Methanol (anhydrous)
-
Sodium metal (or Sodium Methoxide)
-
Dimethyl Malonate
-
Acetamidine (B91507) Hydrochloride
-
Hydrochloric Acid (4M)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Sodium Methoxide : In a three-necked flask equipped with a stirrer and a condenser under an inert atmosphere, add 150 mL of anhydrous methanol. Cool the flask in an ice bath. Carefully add 18.4 g (0.34 mol) of sodium methoxide in portions while stirring. (Alternatively, sodium metal can be reacted with methanol to generate sodium methoxide in situ).
-
Addition of Reactants : Once the sodium methoxide is fully dissolved, add 13.2 g (0.1 mol) of dimethyl malonate, followed by 9.45 g (0.1 mol) of acetamidine hydrochloride.
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C). Continue stirring for 3-5 hours. The solution will typically appear as a creamy white slurry.[1][2]
-
Solvent Removal : After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator (bath temperature 30-35 °C).
-
Precipitation : Dissolve the resulting solid residue in 50 mL of water. Adjust the pH to 1-2 by slowly adding 4M hydrochloric acid. A white solid will precipitate.[1]
-
Crystallization and Filtration : Cool the mixture to 0 °C in an ice bath and continue stirring for 3-5 hours to ensure complete crystallization.[1]
-
Washing and Drying : Collect the white solid by suction filtration. Wash the product first with ice-cold water and then with ice-cold methanol.[1] Dry the product under vacuum to obtain this compound. The expected yield is approximately 86%.[1]
Spectroscopic Validation
Validation of the synthesized product is crucial to confirm its identity and purity. The following spectroscopic methods are standard for this purpose.
The overall process from starting materials to a validated final product is illustrated below.
Caption: Experimental workflow for the synthesis and spectroscopic validation.
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the synthesized compound. Both ¹H and ¹³C NMR are used to confirm the presence of the methyl group, the pyrimidine ring protons/carbons, and the overall symmetry of the molecule.
Table 1: Comparative ¹H and ¹³C NMR Data
| Nucleus | Expected Chemical Shift (δ) for Product[6] | Rationale for Product | Potential Impurity: Unreacted Dimethyl Malonate |
|---|---|---|---|
| ¹H NMR | ~2.2 ppm (s, 3H, -CH₃) | Singlet for the methyl group protons. | ~3.7 ppm (s, 6H, -OCH₃) |
| ~5.3 ppm (s, 1H, ring CH) | Singlet for the proton at the C5 position of the pyrimidine ring. | ~3.4 ppm (s, 2H, -CH₂-) | |
| ~11.5 ppm (br s, 2H, -OH/NH) | Broad singlet for the tautomeric hydroxyl/amide protons. | - | |
| ¹³C NMR | ~20 ppm (-CH₃) | Signal for the methyl carbon. | ~52 ppm (-OCH₃) |
| ~85 ppm (ring CH) | Signal for the C5 carbon. | ~41 ppm (-CH₂-) | |
| ~165 ppm (C=O/C-OH) | Signals for the C4 and C6 carbons involved in keto-enol tautomerism. | ~167 ppm (C=O) |
| | ~155 ppm (N-C-N) | Signal for the C2 carbon attached to the methyl group. | - |
Note: Solvent is typically DMSO-d₆. Chemical shifts are approximate and can vary slightly.
IR spectroscopy is used to identify the key functional groups present in the molecule, particularly the C=O, O-H, and N-H bonds that are characteristic of its tautomeric forms.
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| 3200-2800 (broad) | O-H / N-H stretch | The broadness indicates hydrogen bonding, characteristic of the hydroxyl and amide groups in the solid state.[6] |
| ~1650 (strong) | C=O stretch (Amide I) | A strong absorption indicative of the carbonyl group in the keto tautomeric form.[6] |
| ~1580 | C=N / C=C stretch | Ring stretching vibrations of the pyrimidine core. |
| ~1450 | C-H bend | Bending vibration of the methyl group. |
Mass spectrometry confirms the molecular weight of the synthesized compound, providing definitive evidence of its elemental composition.
Table 3: Mass Spectrometry Data
| Ion | Expected m/z | Rationale |
|---|---|---|
| [M+H]⁺ | 127.050 | Molecular ion peak with an added proton (Calculated Exact Mass: 126.043 g/mol ).[6][7] |
| [M+Na]⁺ | 149.032 | Adduct with sodium, often observed in ESI-MS. |
Conclusion
The synthesis of this compound via the condensation of acetamidinium chloride and dimethyl malonate is a reliable and high-yielding method.[1][2] The successful synthesis must be confirmed through a rigorous validation process. A combination of NMR, IR, and Mass Spectrometry provides unambiguous confirmation of the molecular structure and purity. By comparing the obtained spectroscopic data with the reference values presented in this guide, researchers can confidently verify the identity and quality of their synthesized product, ensuring its suitability for downstream applications in pharmaceutical and materials science.
References
- 1. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjoes.com [pjoes.com]
- 5. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. This compound | C5H6N2O2 | CID 222672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
Reactivity of 2-Substituted 4,6-Dihydroxypyrimidines: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine (B1678525) core is a critical aspect of medicinal chemistry and materials science. The reactivity of 2-substituted 4,6-dihydroxypyrimidines is profoundly influenced by the nature of the substituent at the 2-position, which governs the molecule's susceptibility to electrophilic and nucleophilic attack. This guide provides an objective comparison of the reactivity of various 2-substituted 4,6-dihydroxypyrimidines, supported by experimental data, to inform synthetic strategies and accelerate discovery.
Influence of 2-Substituents on Basicity and Electrophilic Reactivity
The basicity of the pyrimidine ring is a key indicator of its reactivity towards electrophiles. Alkyl substituents at the 2-position have been shown to increase the basicity of the 4,6-dihydroxypyrimidine (B14393) system, while the introduction of a nitro group at the 5-position leads to a decrease in basicity.[1][2] This is quantitatively demonstrated by the experimentally determined basicity constants (pKb) for the first protonation stage of these compounds.
A higher pKb value indicates a stronger base, which is generally more reactive towards electrophiles. As shown in the table below, alkyl groups like methyl and ethyl enhance the basicity compared to the unsubstituted 4,6-dihydroxypyrimidine. This suggests an increased electron density in the ring, making it more susceptible to electrophilic attack.
Table 1: Basicity Constants of 2-Substituted 4,6-Dihydroxypyrimidines
| Compound | 2-Substituent | pKb1 (First Protonation) |
| 6-Hydroxy-2-methylpyrimidine-4(3H)-one | -CH₃ | 2.87 ± 0.06 |
| 6-Hydroxy-2-ethylpyrimidine-4(3H)-one | -CH₂CH₃ | 2.92 ± 0.06 |
| 4,6-Dihydroxypyrimidine | -H | 2.44 ± 0.05 |
| 6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one | -CH₃, 5-NO₂ | -3.20 ± 0.06 |
| 6-Hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one | -CH₂CH₃, 5-NO₂ | -3.15 ± 0.05 |
Data sourced from a spectroscopic study on the basicity of 4,6-dihydroxypyrimidine derivatives.[1][2]
In reactions such as nitration, 2-substituted 4,6-dihydroxypyrimidines readily react in concentrated sulfuric acid to yield the corresponding 5,5-dinitro derivatives.[3] When the substituent at the 2-position is an alkyl group, nitration can also occur at the α-carbon of the side chain, highlighting the activating effect of the alkyl group on the overall reactivity of the molecule.[3]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of 2-substituted pyrimidines in nucleophilic aromatic substitution (SNAr) is highly dependent on the nature of the substituent at the 2-position, which often acts as a leaving group. A comprehensive study on the structure-reactivity of 2-sulfonylpyrimidines has provided valuable kinetic data on this type of reaction. While these compounds are not 4,6-dihydroxy substituted, the principles of reactivity can be extrapolated.
The study reveals that 2-sulfonylpyrimidines are highly reactive towards nucleophilic attack by thiols, such as N-acetylcysteine methyl ester (NACME), at neutral pH.[4][5] In stark contrast, the corresponding 2-chloro and 2-methylthio pyrimidines were found to be significantly less reactive or completely unreactive under the same conditions.[4][5] This demonstrates the superior leaving group ability of the sulfonyl group in this context.
The reactivity is further modulated by substituents on the pyrimidine ring. Electron-withdrawing groups (EWGs) at the 5-position, such as -NO₂ and -COOMe, drastically increase the reaction rate by several orders of magnitude compared to the unsubstituted pyrimidine.[4][5]
Table 2: Second-Order Rate Constants (k) for the Reaction of 2-Sulfonylpyrimidines with NACME at pH 7.0
| 2-Substituent (Leaving Group) | 5-Substituent | Rate Constant (k) (M⁻¹s⁻¹) | Relative Reactivity |
| -SO₂Me | -H | 1.2 x 10⁻² | 1 |
| -SO₂Me | -NO₂ | ~ 1.9 x 10⁴ | ~ 1,583,333 |
| -SO₂Me | -COOMe | ~ 4.2 x 10³ | ~ 350,000 |
| -SO₂Me | -CF₃ | ~ 1.9 x 10⁴ | ~ 1,583,333 |
| -Cl | -H | Far less reactive | - |
| -SMe | -H | Completely unreactive | - |
Data adapted from a structure-reactivity study of 2-sulfonylpyrimidines.[4][5]
This data strongly suggests that for SNAr reactions at the 2-position of 4,6-dihydroxypyrimidines, employing a sulfonyl leaving group would be significantly more effective than a chloro or methylthio group.
Experimental Protocols
Determination of Basicity Constants (pKb)
The basicity constants were determined using UV spectroscopy.[1][2]
-
Sample Preparation: Solutions of the 2-substituted 4,6-dihydroxypyrimidines were prepared in sulfuric acid of varying concentrations (0.1–100%).
-
UV-Vis Spectroscopy: The UV-Vis spectra of these solutions were recorded over a suitable wavelength range.
-
Data Analysis: The pKb values were calculated from the changes in the UV spectra as a function of the acidity of the medium using the Hammett acidity function (H₀). The following equation was used:
log I = pKb + nH₀
where I is the ionization ratio ([BH⁺]/[B]). The values of pKb and the slope n were determined by plotting log I against -H₀.
Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr)
The kinetics of the reaction between 2-sulfonylpyrimidines and N-acetylcysteine methyl ester (NACME) were monitored by ¹H NMR spectroscopy.[4][5]
-
Reaction Setup: A solution of the 2-sulfonylpyrimidine (10 mM) and NACME (10 mM) was prepared in a deuterated phosphate (B84403) buffer (100 mM, pH 7.0) containing 10% DMSO-d₆.
-
NMR Monitoring: ¹H NMR spectra were acquired at regular time intervals.
-
Data Analysis: The reaction progress was monitored by integrating the signals corresponding to the starting material and the product. The second-order rate constants (k) were determined by fitting the experimental data to the appropriate rate equation.
Visualizing Reaction Pathways
The following diagrams illustrate key reaction pathways for the modification of 2-substituted 4,6-dihydroxypyrimidines.
Caption: Generalized pathway for electrophilic substitution at the C5 position.
Caption: General mechanism for nucleophilic aromatic substitution at the C2 position.
Conclusion
The reactivity of 2-substituted 4,6-dihydroxypyrimidines is a tunable property that can be rationally controlled through the judicious choice of substituents. Electron-donating alkyl groups at the 2-position enhance basicity and favor electrophilic attack, while electron-withdrawing groups on the ring accelerate nucleophilic substitution. For SNAr reactions, sulfonyl groups are far superior leaving groups compared to halogens or methylthio groups. This comparative guide, based on available quantitative data, provides a framework for researchers to select appropriate substrates and reaction strategies for the synthesis of novel pyrimidine derivatives.
References
- 1. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
4,6-Dihydroxy-2-methylpyrimidine: A Comparative Guide to a Privileged Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Its prevalence in the building blocks of life, such as uracil, cytosine, and thymine, has long signaled its profound biological significance.[1] This has spurred extensive research into pyrimidine derivatives, leading to the development of a multitude of clinically successful drugs.[2] Among the diverse array of pyrimidine scaffolds, 4,6-dihydroxy-2-methylpyrimidine (B75791) has emerged as a particularly valuable intermediate in the synthesis of potent therapeutic agents, most notably in the realm of oncology.[3][4]
This guide provides a comparative analysis of the this compound scaffold against other key pyrimidine-based structures in drug design. We will delve into its role in the synthesis of multi-targeted kinase inhibitors, present comparative biological data, and provide detailed experimental methodologies to aid in the rational design of novel therapeutics.
The Rise of this compound in Kinase Inhibition
The strategic importance of this compound in modern drug discovery is exemplified by its role as a crucial precursor in the synthesis of Dasatinib (B193332), a potent oral multi-targeted kinase inhibitor.[5][6] Dasatinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[7] The synthesis of Dasatinib typically involves the conversion of this compound to 4,6-dichloro-2-methylpyrimidine, which then serves as a key building block for constructing the final drug molecule.[5]
The pyrimidine core's ability to mimic the adenine (B156593) ring of ATP allows it to effectively bind to the ATP-binding site of various kinases, leading to the inhibition of their activity.[1] Dasatinib, for instance, targets a range of kinases including BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[2][7] This multi-targeted approach can be particularly effective in overcoming drug resistance mechanisms that arise from mutations in a single kinase target.[1]
Comparative Performance of Pyrimidine Scaffolds
While direct head-to-head comparative studies of this compound derivatives against other pyrimidine scaffolds under identical experimental conditions are limited in publicly available literature, we can collate data from various studies to provide a general performance overview. The following tables summarize the in vitro activity of various pyrimidine-based compounds against different biological targets.
Table 1: Comparative Anticancer Activity of Various Pyrimidine Derivatives
| Pyrimidine Scaffold Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4,6-Disubstituted Pyrimidine | Compound 14 (MARK4 Inhibitor) | - | 7.52 ± 0.33 | [8] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [9] |
| Compound 11 | HepG2 (Liver) | 0.99 | [9] | |
| 2,4-Diaminopyrimidine | Compound 9k | A549 (Lung) | 2.14 | [9] |
| Compound 13f | HCT-116 (Colon) | 2.78 | [9] | |
| Pyrazolo[3,4-d]pyrimidine | Compound 18 (CDK2 inhibitor) | - | Potent Inhibition | [10] |
| Dihydropyrimidinone | Compound 4b | MCF-7 (Breast) | 4.25 ± 0.16 | [11] |
Note: The data presented is collated from different studies and should be interpreted with caution as experimental conditions may vary.
Table 2: Comparative Kinase Inhibitory Activity of Pyrimidine-Based Drugs
| Drug Name (Scaffold Class) | Target Kinase | Biochemical IC50 | Reference |
| Dasatinib (derived from this compound) | BCR-ABL | <1 nM | [7] |
| SRC | <1 nM | [7] | |
| Osimertinib (Pyrimidine-based) | EGFR (T790M) | ~1 nM | [12] |
| Acalabrutinib (Pyrazolo[3,4-d]pyrimidine) | BTK | Potent Inhibitor | [10] |
Signaling Pathways and Mechanisms of Action
The anticancer activity of pyrimidine derivatives often stems from their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[9]
Dasatinib: A Multi-Targeted Kinase Inhibitor
Dasatinib, synthesized from a this compound precursor, exerts its therapeutic effect by inhibiting multiple key signaling pathways involved in cancer. The following diagram illustrates the primary targets of Dasatinib.
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream pro-survival pathways.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is used to determine the potency of a compound in inhibiting a specific kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Materials:
-
Purified kinase of interest (e.g., ABL, SRC)
-
Specific peptide substrate for the kinase
-
Test compounds (e.g., this compound derivatives)
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is common.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, its substrate, and assay buffer.
-
Reaction Initiation: Add the kinase reaction mixture to each well, followed by the addition of ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), optimized to be within the linear range of the reaction.
-
Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess the effect of a compound on cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., K-562, A549)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The pyrimidine scaffold is a highly privileged and versatile core in drug discovery, with numerous derivatives demonstrating a wide range of pharmacological activities.[1][2] The this compound scaffold holds particular significance as a key intermediate in the synthesis of potent kinase inhibitors like Dasatinib, highlighting its value in the development of targeted cancer therapies.[4] While direct comparative data across different pyrimidine scaffolds is not always readily available from single studies, the collation of existing data provides valuable insights into their relative potencies and therapeutic potential. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative analyses and contribute to the growing body of knowledge on these important heterocyclic compounds. Continued exploration of the structure-activity relationships of derivatives from this compound and other pyrimidine scaffolds will undoubtedly lead to the discovery of novel and more effective therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 8. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4,6-Dihydroxy-2-methylpyrimidine: Efficacy of Precursors and Reaction Conditions
In the landscape of pharmaceutical and materials science, the synthesis of key intermediates is a critical determinant of efficiency, cost, and final product quality. 4,6-Dihydroxy-2-methylpyrimidine stands out as a vital precursor in the manufacturing of various high-value compounds, including the anticancer drug Dasatinib and the insensitive high explosive FOX-7.[1][2][3][4] This guide provides a comprehensive comparison of the synthetic routes to this compound, with a focus on the efficacy of different precursors and the optimization of reaction parameters. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Comparison of Malonate Esters as Precursors
The synthesis of this compound is primarily achieved through the condensation of an acetamidine (B91507) salt with a malonate ester. The choice of the malonate ester, specifically diethyl malonate (DEM) versus dimethyl malonate (DMM), has been a subject of investigation to optimize yield and cost-effectiveness.
Table 1: Comparison of Diethyl Malonate (DEM) and Dimethyl Malonate (DMM) as Precursors
| Parameter | Diethyl Malonate (DEM) | Dimethyl Malonate (DMM) | Analysis |
| Typical Solvent | Ethanol (B145695) or Methanol (B129727) | Ethanol or Methanol | Methanol generally provides better yields for both esters.[1] |
| Reported Yield | Overall better yield, especially in methanol.[1] | No significant change in yield between methanol and ethanol.[1] | DEM in methanol is the most effective combination for maximizing yield.[1] |
| Economic Viability | More cost-effective precursor.[1] | Higher cost makes it less suitable for economic production.[1] | The higher cost of DMM is a significant drawback for large-scale synthesis.[1] |
Impact of Solvents and Alkoxides on Reaction Efficacy
The reaction medium and the choice of base are pivotal in driving the condensation reaction towards a higher yield and purity of this compound.
Table 2: Influence of Solvents and Alkalis on Synthesis Yield
| Solvent | Alkali | Reaction Time (hours) | Yield (%) | Reference |
| Absolute Ethanol | Sodium Ethoxide | 5 | Not specified (baseline) | [1] |
| Dry Methanol | Sodium Methoxide (B1231860) | 3 | 85 | [1] |
| Dry Methanol | Sodium Ethoxide | Not specified | Lower than Sodium Methoxide | [1] |
| Absolute Ethanol | Sodium Methoxide | Not specified | Lower than in Methanol | [1] |
| Dry Methanol | Potassium Butoxide | Not specified | Lower than Sodium Methoxide | [1] |
The use of dry methanol as a solvent over absolute ethanol has been shown to not only increase the yield but also significantly reduce the reaction time.[1] This is attributed to the higher polarity of methanol (dielectric constant = 33) compared to ethanol (dielectric constant = 24), which favors the nucleophilic substitution reaction.[1] Among the different alkoxides tested, sodium methoxide in methanol provided the highest yields.[1][5]
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on the optimized conditions reported for achieving high yields.[1][2][5]
Materials:
-
Acetamidinium (B1228376) chloride
-
Dimethyl malonate
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (4mol/L)
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer, add methanol and cool the flask in an ice bath.
-
While stirring, slowly add sodium methoxide to the methanol.
-
Once the sodium methoxide has dissolved, add dimethyl malonate and acetamidinium chloride.
-
Remove the ice bath and allow the reaction mixture to warm to 18-25°C.
-
Continue the reaction with stirring for 3-5 hours. The solution will appear as a creamy white suspension.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure at 30-35°C.
-
Dissolve the residue in water and adjust the pH to 1-2 with 4mol/L hydrochloric acid. A white solid will precipitate.
-
Stir the mixture at 0°C for 3-5 hours to complete crystallization.
-
Collect the solid by suction filtration.
-
Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5°C).
-
Dry the product to obtain white, solid this compound.
Under optimized conditions, including a sodium methoxide concentration of 18%, a reaction time of 180 minutes, and a DEM/Acetamidinium chloride molar ratio of 1.4, a maximum yield of 88.5% has been reported.[5]
Visualizing the Synthesis Workflow
The following diagrams illustrate the general synthesis pathway and the logical workflow for optimizing the reaction conditions.
Caption: General synthesis pathway for this compound.
Caption: Workflow for optimizing the synthesis of this compound.
Conclusion
The efficacy of this compound synthesis is highly dependent on the careful selection of precursors and reaction conditions. Experimental data strongly suggests that the use of diethyl malonate with sodium methoxide in a methanol solvent system provides the most economically viable and high-yielding process.[1] The optimization of reaction time to approximately 3 hours further enhances the cost-effectiveness of this process, making it suitable for industrial-scale production.[1] This guide provides a clear framework for researchers and drug development professionals to make informed decisions in the synthesis of this crucial chemical intermediate.
References
- 1. tsijournals.com [tsijournals.com]
- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. This compound | 40497-30-1 | Benchchem [benchchem.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Purity Analysis of 4,6-Dihydroxy-2-methylpyrimidine: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the synthesis and development of pharmaceutical intermediates like 4,6-Dihydroxy-2-methylpyrimidine. This pyrimidine (B1678525) derivative serves as a key building block in the synthesis of various active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for purity assessment, offering high resolution and sensitivity.[1] This guide provides a comprehensive comparison of HPLC with alternative analytical techniques for the characterization and validation of this compound purity, supported by representative experimental data and detailed methodologies.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of sensitivity and selectivity, and the available instrumentation. While HPLC is the most widely used technique, other methods can provide complementary information or may be more suitable for specific applications.
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | High resolution, sensitivity, and specificity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[2] | Higher cost of instrumentation and solvents compared to some methods.[2] | Purity determination, quantitative assay, stability testing, and impurity profiling.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection.[3] | Excellent for the analysis of volatile impurities and residual solvents; provides structural information for impurity identification.[4] | Requires derivatization for non-volatile compounds like this compound; potential for thermal degradation of the analyte. | Analysis of volatile organic impurities and residual solvents. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (typically CO2) as the mobile phase.[5] | Faster separations and reduced organic solvent consumption compared to HPLC ("greener" chemistry); suitable for both chiral and achiral separations.[5][6] | Requires specialized instrumentation; may have lower solubility for highly polar compounds.[6] | Chiral separations, purification, and analysis of moderately polar compounds.[6] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material by a liquid mobile phase.[7] | Simple, rapid, and low-cost; useful for reaction monitoring and screening.[8][9] | Lower resolution and sensitivity compared to HPLC; primarily qualitative or semi-quantitative.[10] | Reaction monitoring, preliminary purity assessment, and identification of major impurities. |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet-visible radiation by the analyte.[11] | Simple, rapid, and inexpensive; suitable for quantitative analysis of the main component.[12] | Low specificity, as any UV-absorbing impurity can interfere with the analysis.[13][14] | Quantitative assay of the bulk material where impurities do not have significant UV absorbance at the analytical wavelength. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their electrophoretic mobility.[15] | High separation efficiency, minimal sample and reagent consumption; suitable for charged and highly polar compounds.[16][17] | Lower concentration sensitivity compared to HPLC; can be sensitive to matrix effects.[17] | Purity analysis of charged species, and analysis of inorganic impurities.[18][19] |
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for the validation of an HPLC method for the purity analysis of this compound, compared with typical performance characteristics of alternative methods. This data is based on established ICH (International Council for Harmonisation) validation parameters.[1]
| Validation Parameter | HPLC | GC-MS (with derivatization) | SFC | UV-Vis Spectrophotometry |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 1.0% | < 2.0% | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.02% | ~0.5% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.03% | ~0.06% | ~1.5% |
| Specificity | High (resolves impurities) | High (mass selective) | High (resolves impurities) | Low (non-specific) |
| Typical Run Time | 15-30 minutes | 20-40 minutes | 5-15 minutes | < 5 minutes |
Experimental Protocols
HPLC Method for Purity Determination of this compound
This protocol is a general guideline and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 275 nm (based on the UV absorbance of dihydroxypyrimidines).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Sonication may be used to aid dissolution.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
-
TLC Method for Reaction Monitoring
-
Plate: Silica gel 60 F254 TLC plate.[8]
-
Mobile Phase: A mixture of chloroform (B151607) and methanol (B129727) (e.g., 90:10 v/v).[8] The polarity can be adjusted based on the separation.
-
Sample Application: Spot a dilute solution of the reaction mixture onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization: Visualize the separated spots under UV light at 254 nm.
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical flow of HPLC method validation according to ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Separation of purine and pyrimidine derivatives by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. scilit.com [scilit.com]
- 11. iajps.com [iajps.com]
- 12. REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER [zenodo.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Protonation Behavior of Dihydroxypyrimidine Derivatives
The study of the protonation of dihydroxypyrimidine derivatives is crucial for understanding their chemical reactivity, particularly in acidic environments, which is relevant in various applications including drug development and chemical synthesis. This guide provides a comparative analysis of the basicity and protonation mechanisms of several 4,6-dihydroxypyrimidine (B14393) derivatives, supported by experimental data from spectroscopic studies.
Quantitative Analysis of Basicity
The basicity of dihydroxypyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine (B1678525) ring. The protonation constants (pKb) provide a quantitative measure of this basicity. The following table summarizes the experimental pKb values for a series of 4,6-dihydroxypyrimidine derivatives, determined in a sulfuric acid medium.[1][2][3] Alkyl substituents in the second position have been shown to increase the basicity of the compounds, whereas a nitro group in the fifth position leads to a decrease in basicity.[1][3][4]
| Compound | Substituent (Position 2) | Substituent (Position 5) | pKb1 (First Protonation) | pKb2 (Second Protonation) | pKb3 (Third Protonation) |
| 6-hydroxy-2-methylpyrimidine-4(3H)-one | Methyl | - | -1.05 ± 0.04 | -5.8 ± 0.1 | - |
| 4,6-dihydroxypyrimidine | - | - | -1.27 ± 0.03 | -6.4 ± 0.1 | - |
| 6-hydroxy-2-ethylpyrimidine-4(3H)-one | Ethyl | - | -1.01 ± 0.04 | -5.8 ± 0.1 | - |
| Barbituric acid | - | - | -3.9 ± 0.1 | -6.6 ± 0.1 | -9.1 ± 0.1 |
| 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one | Methyl | Nitro | -5.6 ± 0.1 | - | - |
| 6-hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one | Ethyl | Nitro | -5.6 ± 0.1 | - | - |
Data sourced from a spectroscopic study of 4,6-dihydroxypyrimidine derivatives.[1][2][3]
The number of protonation stages varies among the derivatives. For instance, 4,6-dihydroxypyrimidine and its 2-alkyl derivatives undergo two protonation stages in an acid medium (0.1–99.5% H₂SO₄), while barbituric acid is protonated in three stages.[1][3][4] In contrast, the 5-nitro derivatives form only a monocation.[1][3][4]
Experimental Protocols
The investigation of the protonation of 4,6-dihydroxypyrimidine derivatives was primarily conducted using ultraviolet (UV) spectroscopy in a sulfuric acid medium ranging from 0.1% to 100%.[1][2]
1. Sample Preparation and UV Spectroscopy: Solutions of the dihydroxypyrimidine derivatives were prepared in sulfuric acid of varying concentrations. The UV spectra of these solutions were recorded to observe changes as a function of acidity. The appearance of isobestic points in the spectra indicated the presence of an equilibrium between the free base and its protonated forms.[1]
2. pKb Determination: The pKb values were calculated from the changes in the UV spectra with the acidity of the medium. The Yates−McClelland method was employed for this calculation.[3] This method relates the ionization ratio to the acidity function (Ho).
3. Control of Chemical Transformations: Liquid chromatography-mass spectrometry (LC-MS) and ¹H NMR were utilized to monitor for any potential chemical transformations of the compounds in the acidic medium.[1][2] The stability of the compounds in sulfuric acid solutions was confirmed by the absence of changes in their UV spectra over time.[2]
Protonation Sites and Mechanisms
The protonation of 4,6-dihydroxypyrimidine derivatives is complicated by the existence of tautomeric forms. The primary site of the first protonation is believed to be a pyridine (B92270) nitrogen atom, which occurs through the addition of a proton to a zwitterionic form of the molecule.[1] The second protonation is thought to occur on the oxygen atom of a carbonyl group.[1]
The following diagrams illustrate the proposed protonation pathways for different dihydroxypyrimidine derivatives.
References
Comparative Analysis of Pyrimidine-2,4,6-trione Derivatives: A Surrogate for 4,6-Dihydroxy-2-methylpyrimidine in Structure-Activity Relationship Studies
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship (SAR) of pyrimidine (B1678525) derivatives, focusing on the readily available data for pyrimidine-2,4,6-triones as a well-documented surrogate for 4,6-dihydroxy-2-methylpyrimidine (B75791) derivatives.
Quantitative Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of various pyrimidine-2,4,6-trione derivatives from published studies. These derivatives have been evaluated for their potential in treating neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) by inhibiting mutant SOD1 aggregation, and for their enzymatic inhibitory effects on α-glucosidase and β-glucuronidase.
Table 1: Inhibition of Mutant SOD1-Dependent Protein Aggregation by Pyrimidine-2,4,6-trione Derivatives [1][2]
| Compound ID | R1 and R2 Substituents | EC50 (µM) |
| 13 | 2-phenoxyethyl | 3.26 |
| 17 | 4-fluorophenethyl | 3.45 |
| 21 | 4-methoxyphenethyl | 3.36 |
Table 2: Enzyme Inhibitory Activity of Pyrimidine-2,4,6-trione Derivatives [3]
| Compound ID | Substituent at C5 | α-Glucosidase IC50 (µM) | β-Glucuronidase IC50 (µM) |
| 3f | 4-Hydroxy-3-methoxybenzylidene | > 100 | 86.9 ± 4.33 |
| 3m | 3,4,5-Trimethoxybenzylidene | 22.9 ± 0.5 | > 100 |
| Acarbose (Standard) | - | 841 ± 1.73 | - |
| D-Saccharic acid 1,4-lactone (Standard) | - | - | 45.75 ± 2.16 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Mutant SOD1 Aggregation Inhibition Assay[1][2]
This assay is designed to identify compounds that can inhibit the aggregation of mutant Superoxide Dismutase 1 (SOD1), a pathological hallmark of certain forms of Amyotrophic Lateral Sclerosis (ALS).
-
Cell Line: A PC12 cell line stably expressing a YFP-tagged mutant human SOD1 (G93A) is used.
-
Compound Treatment: Cells are plated in 96-well plates and treated with various concentrations of the test compounds.
-
Induction of Aggregation: Protein aggregation is induced by the addition of a proteasome inhibitor, such as MG132.
-
Fixation and Staining: After a suitable incubation period, the cells are fixed with paraformaldehyde and the nuclei are stained with Hoechst dye.
-
Imaging and Analysis: The plates are imaged using an automated high-content imaging system. The number of cells with fluorescent aggregates is quantified relative to the total number of cells (identified by nuclear staining).
-
Data Analysis: The half-maximal effective concentration (EC50), the concentration at which 50% of the aggregation is inhibited, is calculated from the dose-response curves.
α-Glucosidase Inhibition Assay[3]
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Enzyme and Substrate: α-Glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) are used as the enzyme and substrate, respectively.
-
Reaction Mixture: The reaction mixture consists of the enzyme, phosphate (B84403) buffer (pH 6.8), and the test compound at various concentrations.
-
Incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, pNPG.
-
Measurement: The hydrolysis of pNPG to p-nitrophenol is monitored by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined. Acarbose is used as a standard inhibitor for comparison.
β-Glucuronidase Inhibition Assay[3]
This assay measures the inhibitory effect of compounds on β-glucuronidase, an enzyme implicated in certain pathological conditions.
-
Enzyme and Substrate: Bovine liver β-glucuronidase and p-nitrophenyl-β-D-glucuronide are used as the enzyme and substrate.
-
Reaction Mixture: The assay is conducted in a phosphate buffer (pH 7.0) containing the enzyme, the test compound, and the substrate.
-
Incubation and Measurement: The mixture is incubated, and the formation of p-nitrophenol is measured spectrophotometrically at 405 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve. D-Saccharic acid 1,4-lactone serves as a standard inhibitor.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key conceptual frameworks relevant to the SAR studies of pyrimidine derivatives.
Caption: General experimental workflow for SAR studies.
Caption: Hypothetical neuroprotective signaling pathway.
References
- 1. Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,6-Dihydroxy-2-methylpyrimidine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 4,6-Dihydroxy-2-methylpyrimidine require clear and immediate guidance on its proper disposal to ensure laboratory safety and regulatory compliance. Although this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to established laboratory waste management protocols is essential. This guide provides a step-by-step approach to the safe and efficient disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles and gloves.[1] All handling of this chemical should be conducted in a well-ventilated area.
Step-by-Step Disposal Procedure
The disposal of this compound should follow a structured plan that encompasses waste identification, segregation, and final disposal through the appropriate channels.
1. Waste Characterization and Segregation: The initial step is to correctly identify the waste. Since this compound is a non-halogenated solid, it should be segregated from other waste streams such as halogenated solvents, corrosive waste, and heavy metal waste.[2] Cross-contamination of waste can lead to unforeseen chemical reactions and complicate the disposal process.[2]
2. Collection and Containerization: Solid waste, such as residual this compound powder, should be collected by sweeping it up and placing it into a suitable, clearly labeled container for disposal. The container must be in good condition, kept closed except when adding waste, and stored in a designated satellite accumulation area.[2][3]
3. Labeling of Waste Containers: All waste containers must be accurately labeled. The label should include the full chemical name ("this compound"), the quantity of the waste, the date of generation, and the name of the principal investigator.[4] Abbreviations or chemical formulas are not acceptable.[3][4] The container must also be marked with the words "Hazardous Waste" if institutional policy dictates this for all chemical waste, regardless of its formal hazard classification.[3][4]
4. Disposal of Empty Containers: Empty containers that previously held this compound should be managed according to standard laboratory procedures. The container should be triple-rinsed with a suitable solvent, such as water, and allowed to air-dry.[3][5] After thorough cleaning and removal or defacing of the original label, the container may be disposed of as regular laboratory trash or recycling.[5]
5. Final Disposal: The collected chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) program.[4] It is prohibited to dispose of chemical waste in the regular trash or down the sewer system without explicit permission from EHS.[4][6] A hazardous waste information form should be completed and submitted to the EHS office to schedule a pickup.[4]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative parameters relevant to the disposal of this compound.
| Parameter | Value/Instruction | Source |
| pH | No information available | |
| Melting Point | > 300 °C (> 572 °F) | [1] |
| Permissible Concentration for Sewer Disposal | Requires written permission from EHS | [4] |
| Container Rinsing Protocol | Triple-rinse with a suitable solvent | [3][5] |
Experimental Protocol: Neutralization
As this compound is not an acid or a base, a neutralization protocol is not applicable. For corrosive wastes, a general neutralization procedure involves slowly adding the corrosive to a large volume of cold water and then adding a neutralizing agent (e.g., sodium bicarbonate for acids) until the pH is between 6.0 and 8.0.[2]
Caption: Disposal workflow for this compound.
References
- 1. This compound 97 40497-30-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. acs.org [acs.org]
Personal protective equipment for handling 4,6-Dihydroxy-2-methylpyrimidine
This guide provides immediate, essential safety and logistical information for the handling and disposal of 4,6-Dihydroxy-2-methylpyrimidine (CAS No. 40497-30-1). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE) Summary
Proper personal protective equipment is critical to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects against eye irritation from dust particles.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Chemical-resistant gloves (e.g., nitrile) are recommended. | Prevents skin irritation.[2] |
| Respiratory Protection | No protective equipment is needed under normal use conditions with adequate ventilation.[1] If dust is generated, use a dust mask type N95 (US) or a NIOSH/MSHA or European Standard EN 149 approved respirator. | Prevents respiratory tract irritation from inhalation of dust.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational plan will ensure the safe handling of this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
Ensure adequate ventilation in the handling area.[1]
-
An emergency eyewash station and safety shower must be readily accessible.
-
Keep the container tightly closed when not in use.[2]
-
Store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[1][2]
2. Handling the Compound:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.[1]
-
Wash hands thoroughly after handling.[2]
-
Use with adequate ventilation to prevent the concentration of dust.[2]
-
Avoid ingestion and inhalation.[2]
-
Remove and wash contaminated clothing before reuse.[2]
3. First-Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Clean mouth with water. Get medical attention.[1]
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Sweep up and shovel the material into suitable, labeled containers for disposal.[1]
2. Regulatory Compliance:
-
This material, as supplied, does not contain any substances regulated as hazardous substances under the Comprehensive Environmental Response Compensation and Liability Act (CERCLA) (40 CFR 302) or the Superfund Amendments and Reauthorization Act (SARA) (40 CFR 355).[1] However, there may be specific reporting requirements at the local, regional, or state level.
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
